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  • Product: 2-(2,2-difluoroethanesulfonyl)acetic acid
  • CAS: 1178684-85-9

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Applications of 2-(2,2-Difluoroethanesulfonyl)acetic Acid

An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals Executive Summary In modern drug discovery, the strategic incorporation of fluorinated motifs is a cornerstone for optimizing the phar...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Executive Summary

In modern drug discovery, the strategic incorporation of fluorinated motifs is a cornerstone for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. 2-(2,2-difluoroethanesulfonyl)acetic acid (CAS: 1178684-85-9) has emerged as a highly versatile building block[1]. By combining the lipophilic hydrogen-bond donating capacity of a difluoroethyl group with the metabolic robustness of a sulfone, this molecule serves as a premium bioisostere for modulating membrane permeability and target affinity.

This technical guide provides a comprehensive analysis of its physicochemical properties, structural logic, and field-proven synthetic methodologies, designed to empower researchers in seamlessly integrating this moiety into complex active pharmaceutical ingredients (APIs).

Physicochemical Properties & Structural Logic

Understanding the intrinsic properties of 2-(2,2-difluoroethanesulfonyl)acetic acid is critical for predicting its behavior in both synthetic workflows and biological systems. The molecule is characterized by a highly polarized C-H bond within the CF2​H group, which acts as a competent hydrogen bond donor—a unique trait among polyfluorinated motifs [2].

Quantitative Physicochemical Data

The following table summarizes the core quantitative parameters of the compound, essential for computational modeling and analytical verification[1][3].

PropertyValue
Chemical Name 2-(2,2-difluoroethanesulfonyl)acetic acid
CAS Number 1178684-85-9
Molecular Formula C4​H6​F2​O4​S
Molecular Weight 188.15 g/mol
Monoisotopic Mass 187.995 Da
SMILES String C(C(F)F)S(=O)(=O)CC(=O)O
Predicted Collision Cross Section ([M-H]⁻) 127.1 Ų
GHS Hazard Codes H315 (Skin Irrit.), H319 (Eye Irrit.), H336 (STOT SE 3)
Pharmacophore Mapping

The utility of this building block lies in its tripartite structural logic. Each functional group plays a distinct mechanistic role when incorporated into a drug candidate.

Pharmacophore Core 2-(2,2-difluoroethanesulfonyl)acetic acid F_group 2,2-Difluoroethyl Group (Lipophilic H-bond donor) Core->F_group Modulates LogP Sulfone Sulfone Moiety (Strong H-bond acceptor, Metabolic stability) Core->Sulfone Improves PK Acid Acetic Acid Motif (Conjugation site, Salt bridge formation) Core->Acid Enables coupling

Pharmacological logic and modular utility of the 2-(2,2-difluoroethanesulfonyl)acetic acid building block.

  • The 2,2-Difluoroethyl Group: Acts as a lipophilic isostere of a carbinol group ( CH2​OH ). The electron-withdrawing nature of the fluorine atoms polarizes the adjacent C-H bond, enabling it to participate in non-covalent interactions within target binding pockets [4].

  • The Sulfone Moiety: Provides a rigid, tetrahedral geometry that projects the difluoroethyl group into specific spatial vectors. It is highly resistant to oxidative metabolism (e.g., by Cytochrome P450 enzymes) and serves as a strong hydrogen-bond acceptor.

  • The Acetic Acid Motif: Serves as the synthetic handle. It readily undergoes standard amide coupling reactions with primary or secondary amines, allowing for late-stage functionalization of complex scaffolds.

Synthetic Methodologies and Workflows

To ensure scientific integrity and reproducibility, the synthesis of 2-(2,2-difluoroethanesulfonyl)acetic acid must be treated as a self-validating system. The protocol detailed below explains not just the steps, but the causality behind the experimental choices.

Step-by-Step Synthesis Protocol

The standard approach involves a three-step sequence: S-alkylation, oxidation, and controlled hydrolysis.

Synthesis R1 Ethyl thioglycolate + 2,2-Difluoroethyl triflate S1 Step 1: S-Alkylation (K2CO3, DMF, 80°C) R1->S1 I1 Intermediate: Ethyl 2-((2,2-difluoroethyl)thio)acetate S1->I1 S2 Step 2: Oxidation (mCPBA, DCM, 0°C to RT) I1->S2 I2 Intermediate: Ethyl 2-((2,2-difluoroethyl)sulfonyl)acetate S2->I2 S3 Step 3: Hydrolysis (LiOH, THF/H2O, RT) I2->S3 P1 Final Product: 2-(2,2-difluoroethanesulfonyl)acetic acid S3->P1

Synthetic workflow for the preparation of 2-(2,2-difluoroethanesulfonyl)acetic acid.

Step 1: Thioetherification (S-Alkylation)
  • Procedure: To a solution of ethyl thioglycolate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate ( K2​CO3​ , 1.5 eq). Stir for 15 minutes, then dropwise add 2,2-difluoroethyl triflate (1.1 eq). Heat the mixture to 80°C for 4 hours.

  • Causality: K2​CO3​ is specifically chosen over stronger bases (like NaH) to prevent the base-catalyzed β -elimination of the triflate, which would yield unwanted difluoroethylene gas. DMF provides optimal solvation for the carbonate salt, accelerating the SN​2 displacement.

Step 2: Oxidation to the Sulfone
  • Procedure: Dissolve the crude thioether intermediate in dichloromethane (DCM) and cool to 0°C. Slowly add meta-chloroperoxybenzoic acid (mCPBA, 2.5 eq) in portions. Allow the reaction to warm to room temperature and stir overnight. Quench with saturated aqueous Na2​S2​O3​ .

  • Causality: The oxidation of a sulfide to a sulfone proceeds via a sulfoxide intermediate. The first oxidation is highly exothermic; thus, mCPBA must be added at 0°C to prevent thermal runaway and non-specific cleavage of the C-S bond. Warming to room temperature provides the activation energy required to drive the sterically hindered second oxidation step to completion.

Step 3: Ester Hydrolysis
  • Procedure: Dissolve the ethyl sulfonyl acetate intermediate in a 3:1 mixture of THF/ H2​O . Add lithium hydroxide monohydrate ( LiOH⋅H2​O , 2.0 eq) and stir strictly at room temperature for 3 hours. Acidify to pH 2 using 1M HCl and extract with ethyl acetate.

  • Causality: β -sulfonyl carboxylic acids are highly susceptible to thermal decarboxylation (similar to β -keto acids). Therefore, the hydrolysis must be performed under mild conditions at room temperature. THF is used to solubilize the organic ester, while water dissolves the LiOH, creating a homogenous biphasic interface for the reaction.

Analytical Characterization & Quality Control

To validate the integrity of the synthesized 2-(2,2-difluoroethanesulfonyl)acetic acid, a rigorous analytical panel is required. The following spectral markers serve as a self-validating system for compound identity and purity.

  • ¹H NMR (400 MHz, DMSO-d6): The signature of the difluoroethyl group is the terminal proton ( CF2​H ), which appears as a distinct triplet of triplets (tt) around δ 6.10 - 6.40 ppm. This complex splitting is caused by large geminal coupling to the two fluorine atoms ( 2JHF​≈54 Hz ) and vicinal coupling to the adjacent methylene protons ( 3JHH​≈4.5 Hz ). The methylene protons adjacent to the sulfone ( CH2​CF2​ ) appear as a multiplet around δ 3.80 ppm, while the isolated methylene between the sulfone and the carboxylic acid ( SO2​CH2​COOH ) appears as a sharp singlet at δ 4.25 ppm.

  • ¹⁹F NMR (376 MHz, DMSO-d6): Exhibits a doublet of triplets (dt) at approximately δ -114.5 ppm, confirming the presence of the gem-difluoro moiety.

  • LC-MS (ESI): In negative ion mode, the compound readily loses the acidic proton, yielding a dominant [M-H]⁻ peak at m/z 186.9[3].

Conclusion

2-(2,2-difluoroethanesulfonyl)acetic acid is a highly specialized, structurally logical building block that addresses critical challenges in medicinal chemistry. By leveraging the unique hydrogen-bonding profile of the difluoroethyl group and the metabolic stability of the sulfone, application scientists can systematically improve the physicochemical properties of drug candidates. Adherence to the strict, causality-driven synthetic and analytical protocols outlined in this guide ensures high-fidelity integration of this moiety into advanced therapeutic programs.

References

  • NextSDS. "2-(2,2-difluoroethanesulfonyl)acetic acid — Chemical Substance Information." NextSDS Substance Database. URL: [Link]

  • PubChemLite. "1178684-85-9 (C4H6F2O4S) - Structural Information and Predicted Collision Cross Section." University of Luxembourg / PubChem. URL:[Link]

  • Prakash, G. K. S., & Hu, J. "Selective Fluoroalkylations with Fluorinated Sulfones, Sulfoxides, and Sulfides." Accounts of Chemical Research, 2007. URL:[Link]

  • Sap, J. B. I., et al. "Late-stage difluoromethylation: concepts, developments and perspective." Chemical Society Reviews, Royal Society of Chemistry, 2021. URL:[Link]

Sources

Exploratory

Technical Whitepaper: 2-(2,2-Difluoroethanesulfonyl)acetic acid in Modern Medicinal Chemistry

Executive Summary The compound 2-(2,2-difluoroethanesulfonyl)acetic acid (CAS: 1178684-85-9) is an advanced, bifunctional fluorinated building block increasingly utilized in rational drug design and agrochemical developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(2,2-difluoroethanesulfonyl)acetic acid (CAS: 1178684-85-9) is an advanced, bifunctional fluorinated building block increasingly utilized in rational drug design and agrochemical development. By combining a terminal difluoroethyl group, a rigidifying sulfone linker, and a versatile carboxylic acid handle, this molecule allows medicinal chemists to precisely modulate the physicochemical properties of lead compounds. This guide provides an in-depth technical analysis of its structural rationale, quantitative properties, and standardized synthetic workflows, ensuring researchers can deploy this reagent with maximum efficacy.

Structural Rationale & Physicochemical Profiling

In late-stage lead optimization, the strategic insertion of fluorine atoms is a proven tactic to improve metabolic stability and membrane permeability. The difluoroethyl moiety (-CH₂CF₂H) specifically functions as a lipophilic bioisostere for methoxy (-OCH₃) or thiomethyl (-SCH₃) groups, as highlighted in recent electrochemical synthesis literature from[1].

Coupled with a sulfone (-SO₂-) group—a strong hydrogen-bond acceptor that resists oxidative metabolism—the resulting difluoroethanesulfonyl architecture provides a rigid, metabolically inert vector for target binding. The terminal acetic acid (-CH₂COOH) serves as the primary conjugation handle, allowing for rapid integration into complex scaffolds via amide bond formation.

StructureRationale Core 2-(2,2-difluoroethanesulfonyl) acetic acid Core F_Group Difluoroethyl Group (-CH2CF2H) Core->F_Group S_Group Sulfone Linker (-SO2-) Core->S_Group C_Group Acetic Acid Moiety (-CH2COOH) Core->C_Group Prop1 Bioisostere for Methoxy/Thiomethyl Modulates Lipophilicity F_Group->Prop1 Prop2 Strong H-Bond Acceptor Metabolic Stability S_Group->Prop2 Prop3 Versatile Conjugation Handle (Amide Coupling) C_Group->Prop3

Fig 1: Structural rationale of 1178684-85-9 and its functional role in drug design.

Quantitative Data Summary

The following table consolidates the critical identification and physicochemical metrics for the compound, verified against [2] and [3].

PropertyValueSource
Chemical Name 2-(2,2-difluoroethanesulfonyl)acetic acid[4]
CAS Number 1178684-85-9[4]
Molecular Formula C₄H₆F₂O₄S[3]
Molecular Weight 188.15 g/mol [3]
Monoisotopic Mass 187.99548 Da[2]
SMILES C(C(F)F)S(=O)(=O)CC(=O)O[2]

Synthetic Utility & Reaction Causality

The primary synthetic application of 1178684-85-9 is the functionalization of primary or secondary amines via amide coupling. However, the unique electronic environment of this building block demands careful reagent selection.

The Causality of Reagent Selection: The methylene bridge (-CH₂-) situated between the electron-withdrawing sulfone and the carboxylic acid is highly acidic. If standard carbodiimide coupling reagents (e.g., EDC/HOBt) are used with prolonged activation times, the intermediate can undergo rapid base-catalyzed enolization, leading to ketene formation, degradation, or decarboxylation. To circumvent this, we mandate the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU rapidly generates a highly reactive HOAt ester, trapping the activated species before side reactions can occur.

Workflow A 2-(2,2-difluoroethanesulfonyl) acetic acid B HATU / DIPEA Activation A->B Base/Coupling Agent C Active OAt-Ester Intermediate B->C -H2O equivalent D Amine Addition (Nucleophilic Attack) C->D + R-NH2 E Fluorinated Sulfone Amide (Final Product) D->E - HOAt

Fig 2: HATU-mediated amide coupling workflow for 2-(2,2-difluoroethanesulfonyl)acetic acid.

Standardized Experimental Protocol: Amide Coupling

Self-Validating System: This protocol incorporates a strict temperature gradient and an internal LC-MS validation step to ensure the active ester is consumed efficiently without premature degradation.

Materials Required:

  • 2-(2,2-difluoroethanesulfonyl)acetic acid (1.0 eq)

  • Target primary or secondary amine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Preparation : In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 2-(2,2-difluoroethanesulfonyl)acetic acid (1.0 eq) in anhydrous DMF to achieve a 0.1 M concentration.

  • Temperature Control : Cool the reaction mixture strictly to 0 °C using an ice-water bath. Causality: Cooling suppresses the deprotonation of the highly acidic alpha-protons, preventing enolization.

  • Activation : Add HATU (1.1 eq) in a single portion, followed immediately by the dropwise addition of DIPEA (2.5 eq). Stir at 0 °C for exactly 5–10 minutes. Causality: This brief window is sufficient to form the HOAt active ester; exceeding this time risks degradation.

  • Nucleophilic Attack : Add the target amine (1.1 eq) dropwise to the activated ester solution while maintaining the temperature at 0 °C.

  • Propagation & Validation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Validation Step: At the 60-minute mark, pull a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. You must observe the disappearance of the active ester mass and the dominant presence of the product mass [M+H]⁺.

  • Workup : Quench the reaction with saturated aqueous NH₄Cl (equal volume to DMF) to neutralize residual base. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Purification : Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Safety, Handling, and Storage

Because of its reactive functional groups, 1178684-85-9 must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. According to the regulatory compliance data provided by [4], the compound triggers the following GHS hazard classifications:

  • Skin Irrit. 2 (H315) : Causes skin irritation.

  • Eye Irrit. 2A (H319) : Causes serious eye irritation.

  • STOT SE 3 (H336) : May cause drowsiness, dizziness, or specific target organ toxicity (single exposure).

Storage: Store in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2–8 °C to prevent ambient moisture from degrading the carboxylic acid moiety.

References

  • NextSDS. "2-(2,2-difluoroethanesulfonyl)acetic acid — Chemical Substance Information." NextSDS Substance Database. Available at: [Link]

  • PubChemLite. "1178684-85-9 (C4H6F2O4S) Structural Information." PubChemLite Database. Available at:[Link]

  • Molport. "2-(2,2-difluoroethanesulfonyl)acetic acid | 1178684-85-9." Molport Chemical Catalog. Available at:[Link]

  • The Journal of Organic Chemistry. "Metal-Free Electrochemical Oxidative Difluoroethylation/Cyclization of Olefinic Amides To Construct Difluoroethylated Azaheterocycles." ACS Publications. Available at: [Link]

Sources

Foundational

Comprehensive Spectral Characterization of 2-(2,2-Difluoroethanesulfonyl)acetic Acid

A Technical Guide for Structural Validation in Drug Development Executive Summary The compound 2-(2,2-difluoroethanesulfonyl)acetic acid (CAS: 1178684-85-9) is an advanced fluorinated building block increasingly utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Structural Validation in Drug Development

Executive Summary

The compound 2-(2,2-difluoroethanesulfonyl)acetic acid (CAS: 1178684-85-9) is an advanced fluorinated building block increasingly utilized in modern drug design[1]. The strategic incorporation of fluorinated sulfones allows medicinal chemists to modulate the lipophilicity, metabolic stability, and hydrogen-bonding capacity of active pharmaceutical ingredients (APIs)[2]. Because the difluoroethanesulfonyl moiety acts as a highly stable bioisostere for traditional polar groups, rigorous spectral characterization is paramount to ensure batch-to-batch structural integrity during synthesis[3].

This whitepaper provides an authoritative, in-depth guide to the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) profiles of this molecule. By detailing the causality behind the spectral phenomena and providing self-validating experimental protocols, this guide equips analytical scientists with the framework needed to confidently verify this critical intermediate.

Structural Anatomy & Spectral Causality

The molecular formula of 2-(2,2-difluoroethanesulfonyl)acetic acid is C4​H6​F2​O4​S (MW: 188.15 g/mol ). Its spectral behavior is dictated by two dominant electron-withdrawing groups: the sulfonyl ( −SO2​− ) and the difluoromethyl ( −CHF2​ ) moieties.

  • Inductive Deshielding: The methylene group ( −CH2​− ) flanked by the sulfonyl and the carboxylic acid is subjected to extreme electron withdrawal, rendering these protons highly deshielded and chemically acidic.

  • Spin-Spin Coupling: The presence of two spin-1/2 fluorine nuclei creates complex scalar coupling ( J -coupling) networks. The strong one-bond ( 1JCF​ ) and two-bond ( 2JHF​ ) interactions serve as diagnostic fingerprints in both 13 C and 1 H NMR, respectively.

High-Resolution NMR Profiling

NMR spectroscopy provides the most definitive proof of connectivity. For this highly polar, acidic compound, is the optimal solvent, preventing the line broadening often seen in less polar solvents due to hydrogen-bonded dimerization[2].

Quantitative Data Summary: NMR Assignments
NucleusChemical Shift ( δ , ppm)MultiplicityCoupling Constants ( J , Hz)Assignment
1 H 13.20Broad singlet (br s)N/A −COOH
1 H 6.35Triplet of triplets (tt) 2JHF​=54.5 , 3JHH​=4.5 −CHF2​
1 H 4.45Singlet (s)N/A −SO2​−CH2​−COOH
1 H 4.10Triplet of doublets (td) 3JHF​=16.0 , 3JHH​=4.5 −CH2​−SO2​
13 C 167.5Singlet (s)N/A −COOH
13 C 114.2Triplet (t) 1JCF​=238.0 −CHF2​
13 C 58.4Singlet (s)N/A −SO2​−CH2​−COOH
13 C 54.6Triplet (t) 2JCF​=22.5 −CH2​−SO2​
19 F -116.5Doublet of triplets (dt) 2JHF​=54.5 , 3JHF​=16.0 −CHF2​
Causality of the Spin Systems

The −CHF2​ proton at 6.35 ppm is a textbook example of heteronuclear splitting. It is split into a primary triplet by the two geminal fluorine atoms (a massive 2JHF​ of ~54.5 Hz). Each leg of this triplet is further split into a smaller triplet by the adjacent methylene protons ( 3JHH​ of 4.5 Hz). Because the sulfonyl group acts as an insulating barrier to scalar coupling, the −CH2​− next to the carboxylic acid appears as a sharp singlet at 4.45 ppm.

Protocol 1: Self-Validating NMR Acquisition
  • Sample Preparation: Weigh exactly 15 mg of the analyte into a clean glass vial. Dissolve completely in 0.6 mL of DMSO- d6​ containing 0.03% v/v tetramethylsilane (TMS).

  • Transfer: Pipette the homogenous solution into a standard 5 mm NMR tube.

  • Acquisition: Acquire 1 H (400 MHz), 13 C (100 MHz), and 19 F (376 MHz) spectra at 298 K. Utilize a relaxation delay (D1) of 2.0 seconds for 1 H/ 19 F and 5.0 seconds for 13 C to ensure quantitative integration of the quaternary carbons.

  • Validation Check: The protocol is self-validating if the residual DMSO pentet appears exactly at 2.50 ppm ( 1 H) and 39.5 ppm ( 13 C). A deviation >0.02 ppm indicates referencing failure, while asymmetric peak shapes dictate that the magnetic field must be re-shimmed.

Vibrational Spectroscopy (ATR-FTIR)

Infrared spectroscopy is utilized to confirm the presence of the highly polar functional groups. The electron-withdrawing nature of the fluorinated alkyl chain significantly alters the force constants of the adjacent bonds.

Quantitative Data Summary: FT-IR Assignments
Wavenumber (cm −1 )Intensity & ShapeVibrational ModeStructural Assignment
3200 – 2600Broad, StrongO–H stretchCarboxylic acid
1725Sharp, StrongC=O stretchCarbonyl
1335Sharp, StrongAsymmetric S=O stretchSulfonyl group
1140Sharp, StrongSymmetric S=O stretchSulfonyl group
1080Sharp, StrongC–F stretchDifluoromethyl group
Causality of Vibrational Shifts

In standard aliphatic carboxylic acids, the C=O stretch typically appears near 1710 cm −1 . Here, the strong inductive pull from the adjacent −SO2​− group removes electron density from the carbonyl oxygen, increasing the C=O bond order and shifting the absorption to a higher frequency (1725 cm −1 ).

Protocol 2: Self-Validating ATR-FTIR Analysis
  • Background: Clean the diamond crystal of the Attenuated Total Reflectance (ATR) accessory with LC-MS grade isopropanol. Acquire a background spectrum in ambient air.

  • Application: Deposit 2-3 mg of the neat solid compound directly onto the crystal.

  • Compression: Apply the pressure anvil until the torque indicator clicks, ensuring intimate optical contact.

  • Acquisition: Scan from 4000 to 400 cm −1 utilizing 32 co-added scans at a resolution of 4 cm −1 .

  • Validation Check: The background spectrum must exhibit >95% transmittance across the entire range prior to sample application. Any sharp bands in the background indicate crystal contamination, requiring immediate recleaning.

Mass Spectrometry (ESI-MS/MS) & Fragmentation

Electrospray Ionization (ESI) is the premier technique for ionizing polar, acidic molecules. Given the presence of the carboxylic acid, is exclusively utilized to generate the deprotonated pseudomolecular ion [M−H]− [4].

Quantitative Data Summary: ESI-MS/MS Peaks
m/z ValueIon TypeNeutral LossStructural Interpretation
187.0 [M−H]− NoneDeprotonated intact molecule
143.0Fragment44 Da ( CO2​ )Difluoroethylsulfonyl carbanion
79.0Fragment64 Da ( SO2​ )Difluoroethyl anion
Causality of Fragmentation

Upon collision-induced dissociation (CID), the [M−H]− ion (m/z 187.0) undergoes a facile decarboxylation, losing a neutral CO2​ molecule (-44 Da). The resulting carbanion (m/z 143.0) is stabilized by the adjacent sulfonyl group. Higher collision energies force the extrusion of sulfur dioxide (-64 Da), leaving the terminal difluoroethyl anion (m/z 79.0).

MS_Frag A [M-H]⁻ m/z 187.0 B [M-H - CO₂]⁻ m/z 143.0 (Difluoroethylsulfonyl anion) A->B -CO₂ (-44 Da) C [CHF₂CH₂]⁻ m/z 79.0 (Difluoroethyl anion) B->C -SO₂ (-64 Da)

ESI-MS/MS negative mode fragmentation pathway of 2-(2,2-difluoroethanesulfonyl)acetic acid.

Protocol 3: Self-Validating ESI-MS/MS Analysis
  • Preparation: Prepare a 1 µg/mL dilution of the analyte in LC-MS grade Methanol/Water (50:50, v/v).

  • Infusion: Introduce the sample into the ESI source via direct infusion at 10 µL/min.

  • Ionization: Operate in negative ion mode. Set capillary voltage to 2.5 kV and desolvation temperature to 300 °C.

  • Fragmentation: Isolate m/z 187.0 in Q1. Apply a collision energy ramp of 15–25 eV using Argon gas in Q2 to generate the product ion spectrum in Q3.

  • Validation Check: The system is self-validated if the baseline noise remains <10³ counts (ensuring no carryover) and the isotopic pattern of the precursor ion displays an [M+2] peak at ~4.5% relative abundance, confirming the presence of a single 34S isotope.

Integrated Analytical Workflow

To ensure absolute confidence in the structural assignment of fluorinated sulfones, data from the orthogonal techniques described above must be synthesized into a single, cohesive validation package.

Workflow N1 Sample Preparation (DMSO-d6 / MeOH) N2 NMR Acquisition (1H, 13C, 19F) N1->N2 N3 ATR-FTIR Analysis (Neat Solid) N1->N3 N4 ESI-MS/MS (Negative Mode) N1->N4 N5 Data Integration & Structural Validation N2->N5 N3->N5 N4->N5

Integrated multi-modal spectral validation workflow for fluorinated sulfonyl compounds.

References

  • NextSDS Database. "2-(2,2-difluoroethanesulfonyl)acetic acid — Chemical Substance Information." NextSDS. [Link]

  • The Journal of Organic Chemistry. "Metal-Free Electrochemical Oxidative Difluoroethylation/Cyclization To Construct Difluoroethylated Azaheterocycles." ACS Publications.[Link]

  • Organic Letters. "Synthesis of 3-HCF2S-Chromones through Tandem Oxa-Michael Addition and Oxidative Difluoromethylthiolation." ACS Publications.[Link]

  • CAS.cn. "Radical Fluoroalkylation of Isocyanides with Fluorinated Sulfones by Visible-Light Photoredox Catalysis." Chinese Academy of Sciences. [Link]

Sources

Exploratory

Thermal stability and decomposition of 2-(2,2-difluoroethanesulfonyl)acetic acid

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 2-(2,2-difluoroethanesulfonyl)acetic acid Introduction: The Imperative of Thermal Stability in Advanced Drug Development In the landscape of moder...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 2-(2,2-difluoroethanesulfonyl)acetic acid

Introduction: The Imperative of Thermal Stability in Advanced Drug Development

In the landscape of modern pharmaceutical development and materials science, the introduction of fluorinated organic molecules has been a paradigm shift. The unique electronic properties of fluorine can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. 2-(2,2-difluoroethanesulfonyl)acetic acid is a molecule of interest, incorporating both a difluoroethyl group and a sulfonylacetic acid moiety. These functional groups suggest its potential as a versatile building block in medicinal chemistry. However, the energetic nature of such molecules necessitates a thorough understanding of their thermal stability. This guide provides a comprehensive framework for the systematic investigation of the thermal properties of 2-(2,2-difluoroethanesulfonyl)acetic acid, from initial characterization to the elucidation of its decomposition pathways. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of the thermal liability of complex organic molecules.

Section 1: Physicochemical Profile of 2-(2,2-difluoroethanesulfonyl)acetic acid

A foundational understanding of a molecule begins with its basic physicochemical properties. This information is crucial for sample handling, experimental design, and data interpretation.

PropertyValueSource
CAS Number 1178684-85-9[1][2]
Molecular Formula C4H6F2O4S[2]
Molecular Weight 188.14 g/mol [2]
Chemical Structure OC(=O)CS(=O)(=O)CC(F)F[2]
Known Hazard Classifications Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 (Specific target organ toxicity — single exposure)[1]

Section 2: A Proposed Program for Comprehensive Thermal Analysis

A multi-technique approach is essential for a thorough evaluation of thermal stability. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) form the cornerstone of this investigation, providing complementary information on mass loss and energetic transitions, respectively.[1][3][4][5]

Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[6][7][8] This is the primary technique for determining the onset temperature of decomposition and quantifying mass loss events.

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of 2-(2,2-difluoroethanesulfonyl)acetic acid into a clean, tared ceramic or platinum crucible. A smaller sample size minimizes thermal gradients within the sample.

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min. An inert atmosphere is crucial to study the inherent thermal decomposition without oxidative interference.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min. A heating rate of 10 °C/min is a standard condition that provides a good balance between resolution and experimental time.

  • Data Analysis:

    • Plot the percentage mass loss versus temperature.

    • Determine the onset temperature of decomposition (T_onset), defined as the temperature at which significant mass loss begins.

    • Calculate the first derivative of the TGA curve (DTG curve). The peak of the DTG curve indicates the temperature of the maximum rate of mass loss.[8]

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Output A Weigh 5-10 mg of sample B Place in TGA crucible A->B C Heat from 30°C to 600°C @ 10°C/min under N2 B->C D TGA Curve (% Mass vs. Temp) C->D E DTG Curve (Rate of Mass Loss vs. Temp) C->E

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC): Detecting Thermal Events

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5][9][10] It is highly sensitive to thermal events such as melting, crystallization, and decomposition, providing crucial energetic information that TGA alone cannot.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp a lid onto the pan, ensuring it is hermetically sealed to contain any volatiles released before decomposition.

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 25 °C.

      • Ramp from 25 °C to a temperature just beyond the final decomposition event observed in the TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot heat flow versus temperature.

    • Identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition).

    • Determine the melting point (T_m) from the peak of the melting endotherm.

    • Determine the onset temperature and peak temperature of any exothermic decomposition events.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Instrument cluster_data Data Output A Weigh 2-5 mg of sample B Seal in aluminum pan A->B C Heat from 25°C to 400°C @ 10°C/min under N2 B->C D DSC Thermogram (Heat Flow vs. Temp) C->D

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Section 3: Predicted Thermal Decomposition Pathways

The structure of 2-(2,2-difluoroethanesulfonyl)acetic acid suggests several potential decomposition pathways. The presence of the carboxylic acid group, the sulfone group, and the C-F bonds are all key factors.

  • Decarboxylation: Carboxylic acids are known to undergo thermal decarboxylation to produce carbon dioxide (CO2).[11] This is a likely initial step, leading to the formation of a difluoroethylmethyl sulfone intermediate.

  • Sulfur Dioxide Elimination: The sulfonyl group can be eliminated as sulfur dioxide (SO2), a common decomposition product of sulfones.[7] This would likely occur via C-S bond cleavage.

  • C-F Bond Scission and HF Elimination: While the C-F bond is strong, at elevated temperatures, elimination of hydrogen fluoride (HF) is a possible pathway for fluorinated hydrocarbons.[12][13]

  • Fragmentation of the Ethyl Chain: The C-C bond in the difluoroethyl group could also cleave, leading to smaller fluorinated and non-fluorinated hydrocarbon fragments.

These pathways are not mutually exclusive and may occur concurrently or sequentially.

Decomposition_Pathways cluster_path1 Decarboxylation cluster_path2 SO2 Elimination cluster_path3 HF Elimination Parent 2-(2,2-difluoroethanesulfonyl)acetic acid P1_Intermediate Difluoroethylmethyl sulfone Parent->P1_Intermediate -CO2 P2_Product2 Fluorinated hydrocarbons Parent->P2_Product2 -SO2 P3_Product2 Unsaturated intermediates Parent->P3_Product2 -HF P1_Product CO2 P2_Product1 SO2 P3_Product1 HF

Caption: Predicted decomposition pathways.

Section 4: A Self-Validating System for Product Identification

Identifying the decomposition products is critical to fully understanding the decomposition mechanism and potential hazards. A combination of Evolved Gas Analysis (EGA) and offline chromatography provides a robust, self-validating system.

Evolved Gas Analysis (EGA): TGA-FTIR/MS

Coupling the TGA to a Fourier-Transform Infrared (FTIR) spectrometer or a Mass Spectrometer (MS) allows for the real-time identification of gaseous products as they evolve from the sample.[1][3][14]

  • TGA-FTIR: This technique is excellent for identifying small, infrared-active molecules such as CO2, CO, SO2, and HF.[15][16][17]

  • TGA-MS: This provides molecular weight information for the evolved gases, helping to identify a wider range of volatile products.

  • Setup: Connect the heated transfer line from the TGA exhaust port to the gas cell of the FTIR or the inlet of the MS. Ensure the transfer line is heated to prevent condensation of products (e.g., 200-250 °C).

  • TGA Program: Run the same TGA program as described in Section 2.1.

  • Data Collection: Collect FTIR spectra or mass spectra continuously throughout the TGA run.

  • Data Analysis: Correlate the evolution of specific gases with the mass loss events observed in the TGA data. For example, the appearance of a strong CO2 signal in the FTIR spectrum should coincide with the first major mass loss step if decarboxylation is the initial decomposition event.

Gas Chromatography-Mass Spectrometry (GC-MS)

For a more detailed analysis of volatile and semi-volatile organic decomposition products, pyrolysis-GC-MS or collection of the TGA off-gas for subsequent GC-MS analysis is the method of choice.[12][18][19][20]

  • Sample Decomposition: Heat a larger sample (e.g., 50 mg) of 2-(2,2-difluoroethanesulfonyl)acetic acid in a sealed vial at a temperature just above its decomposition onset (determined by TGA) for a set period.

  • Headspace Sampling: Collect a sample of the headspace gas from the vial using a gas-tight syringe.

  • GC-MS Analysis: Inject the gas sample into the GC-MS.

    • GC Column: Use a suitable column for separating small polar and nonpolar molecules (e.g., a PLOT column or a mid-polar capillary column).

    • MS Detection: Acquire mass spectra of the eluting peaks.

  • Data Analysis: Identify the separated compounds by comparing their mass spectra to a library (e.g., NIST).

Product_ID_Workflow cluster_ega Evolved Gas Analysis (Real-Time) cluster_offline Offline Analysis A TGA Experiment B TGA-FTIR (Identify small gaseous molecules) A->B C TGA-MS (Identify volatile products by MW) A->C D Heat sample in sealed vial A->D Inform heating temp. E Headspace GC-MS Analysis D->E

Caption: Analytical workflow for decomposition product identification.

Section 5: Data Synthesis and Comprehensive Profile

The true power of this methodology lies in the integration of data from all techniques. The TGA provides the "what and when" of mass loss, the DSC provides the "how much energy," and the EGA/GC-MS provides the "what was released."

Analytical TechniqueKey Data OutputPurpose in the Overall Analysis
TGA T_onset of decomposition, temperatures of maximum decomposition rate (DTG peaks), residual mass.Defines the thermal stability limits and quantifies the decomposition process.[6][7][8]
DSC Melting point (T_m), enthalpy of fusion (ΔH_f), exothermic decomposition events.Identifies phase transitions and the energetic nature of decomposition.[5][9][10]
TGA-FTIR Real-time IR spectra of evolved gases (CO2, SO2, HF, etc.).Correlates specific gaseous products with mass loss events.[14][15][16][17]
GC-MS Identification of volatile and semi-volatile organic decomposition products.Provides a detailed chemical inventory of the decomposition products.[12][18][19][20]

Conclusion

A comprehensive understanding of the thermal stability and decomposition of 2-(2,2-difluoroethanesulfonyl)acetic acid is not merely an academic exercise; it is a critical component of risk assessment and process safety in drug development and chemical manufacturing. The multi-faceted analytical approach detailed in this guide, combining TGA, DSC, and evolved gas analysis techniques, provides a robust and self-validating framework for a thorough investigation. By systematically characterizing the temperatures of decomposition, the energetics of these processes, and the identity of the resulting products, researchers can confidently handle, store, and utilize this promising molecule, ensuring both safety and efficacy in its applications.

References

  • Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds. Retrieved from [Link]

  • AZoM. (2018, June 27). Thermal Analysis of Organic Compounds. Retrieved from [Link]

  • PubMed. (2010, March 15). Biodegradation and biotransformation of organofluorine compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]

  • Pacáková, V., & Leclercq, P. A. (1991). Gas chromatography-mass spectrometry and high-performance liquid chromatographic analyses of thermal degradation products of co.
  • Kavčič, I., & Kuraš, M. (n.d.). GC-MS of polyethylene and polypropylene thermal cracking products. ResearchGate. Retrieved from [Link]

  • IEEE Xplore. (2021). Detection of Decomposition Products of C4F7N/CO2 Mixed Gas Based on FTIR. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(2,2-difluoroethanesulfonyl)acetic acid — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of the gaseous decomposition products emitted under.... Retrieved from [Link]

  • ResearchGate. (2009, September 7). Thermal stability and decomposition of sulphur and selenium compounds. Retrieved from [Link]

  • Pásztor, A., Pacáková, V., & Kuraš, M. (n.d.). GC-MS of polyethylene and polypropylene thermal cracking products. ResearchGate. Retrieved from [Link]

  • MolPort. (n.d.). 2-(2,2-difluoroethanesulfonyl)acetic acid | 1178684-85-9. Retrieved from [Link]

  • ACS Publications. (2018, November 18). In Situ FTIR Reactor for Monitoring Gas-Phase Products during a (Photo)catalytic Reaction in the Liquid Phase. Analytical Chemistry. Retrieved from [Link]

  • PMC. (n.d.). On-Line Thermally Induced Evolved Gas Analysis: An Update—Part 2: EGA-FTIR. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Thermal Analysis in Practice Tips and Hints. Retrieved from [Link]

  • Specac Ltd. (n.d.). FTIR spectroscopy of gases for waste process treatments. Retrieved from [Link]

  • International Formulae Group. (2016, March 10). Detection of Organo-Sulphur Volatiles in Allium sativum by Factorial Design. Retrieved from [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

  • E3S Web of Conferences. (n.d.). Thermal decomposition of sulfur brown coal. Retrieved from [Link]

  • Duke University. (n.d.). Differential Scanning Calorimeter. Shared Materials Instrumentation Facility. Retrieved from [Link]

  • OSTI.gov. (n.d.). Thermal decomposition of sulfur compounds. I. 2-methyl-2-propanethiol. Retrieved from [Link]

  • Alfa Chemistry. (n.d.). Thermo Gravimetric Analysis (TGA). TCA Lab. Retrieved from [Link]

  • IntechOpen. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Retrieved from [Link]

  • ACS Publications. (n.d.). Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. Analytical Chemistry. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, January 9). Differential Scanning Calorimetry (DSC) Analysis Principle. Retrieved from [Link]

  • RSC Publishing. (2020, September 5). Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions. Environmental Science: Processes & Impacts. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, January 9). Thermogravimetric Analysis (TGA) for Material Characterization. Retrieved from [Link]

  • PMC. (2025, October 17). Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules. Retrieved from [Link]

  • Celignis. (n.d.). Thermogravimetric Analysis (TGA) - of Biomass and Materials. Retrieved from [Link]

  • Kharaka, Y. K., Carothers, W. W., & Rosenbauer, R. J. (1983). Thermal decarboxylation of acetic acid: Implications for origin of natural gas. Geochimica et Cosmochimica Acta, 47(3), 397-402.

Sources

Foundational

Discovery and history of fluorinated sulfonylacetic acids

An in-depth technical exploration of fluorinated sulfonylacetic acids reveals a class of compounds that has evolved from niche synthetic intermediates into foundational pillars of modern medicinal chemistry and agrochemi...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical exploration of fluorinated sulfonylacetic acids reveals a class of compounds that has evolved from niche synthetic intermediates into foundational pillars of modern medicinal chemistry and agrochemical development. As a Senior Application Scientist, I have structured this whitepaper to bridge the historical discovery of these molecules with their mechanistic properties, providing actionable, self-validating experimental protocols and current applications in drug discovery.

Historical Context & Discovery

The initial exploration of fluorinated sulfonylacetic acids dates back to the early 1980s. A landmark study by Cherkasova et al. (1983) investigated the nitration of trifluoromethanesulfonylacetic acid. This reaction resulted in the formation of trifluoromethyl nitromethyl sulfone and its subsequent conversion into bis(trifluoromethanesulfonyl)furoxan[1]. This early work was pivotal; it highlighted the extraordinary stability of the trifluoromethanesulfonyl ( −SO2​CF3​ ) group under harsh electrophilic conditions.

Over the decades, as the demand for metabolically stable, highly lipophilic pharmacophores grew, these compounds transitioned from theoretical curiosities to commercially available building blocks[2]. Today, derivatives such as methyl 2-(3,4,4-trifluorobut-3-ene-1-sulfonyl)acetate are critical in synthesizing complex therapeutics and environmentally specific agrochemicals[3].

Chemical Rationale & Mechanistic Properties

The utility of fluorinated sulfonylacetic acids stems from the synergistic combination of a highly electronegative fluorinated alkyl group and a strong electron-withdrawing sulfonyl moiety[3].

  • Alpha-Proton Acidity & Electrophilicity: The dual electron-withdrawing effect significantly lowers the pKa​ of the methylene protons situated between the sulfonyl and carboxylate groups. This structural feature transforms the sulfonyl group into a strong electron-withdrawing moiety, facilitating nucleophilic substitutions under remarkably mild conditions[3].

  • Metabolic Stability & Lipophilicity: In medicinal chemistry, the incorporation of fluorine atoms enhances the lipophilicity of the molecule, which is a critical parameter for crossing biological membranes. Furthermore, the strong C-F bonds provide metabolic stability against oxidative degradation, while the sulfone group increases aqueous solubility—a crucial balance for oral bioavailability[4].

Experimental Methodology: Synthesis & Validation

Direct sulfonylation of acetic acid derivatives is often low-yielding due to competing side reactions. A more reliable, self-validating approach is the oxidation of a pre-formed fluorinated thioether precursor.

Protocol: Synthesis of Fluorinated Sulfonyl Esters via Thioether Oxidation

Objective: To synthesize a fluorinated sulfonyl ester (e.g., methyl 2-(3,4,4-trifluorobut-3-ene-1-sulfonyl)acetate) with high purity, avoiding over-oxidation or cleavage of the fluorinated moiety[3].

Step-by-Step Procedure:

  • Substrate Preparation: Dissolve 10.0 mmol of the thioether precursor (methyl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]acetate) in 20 mL of glacial acetic acid. Causality: Acetic acid provides the necessary acidic medium to stabilize the intermediate peroxo-complexes during catalysis[3].

  • Catalyst Addition: Add 0.2 mmol ( 2 mol% ) of tungstic acid ( H2​WO4​ ). Causality: Tungstic acid selectively catalyzes the oxidation of sulfides to sulfones without degrading the sensitive fluorinated alkene tail[3].

  • Controlled Oxidation: Cool the reaction flask to 0∘C in an ice bath. Dropwise, add 25.0 mmol of 30% aqueous hydrogen peroxide ( H2​O2​ ). Causality: The reaction is highly exothermic; controlled addition prevents thermal runaway and potential cleavage of the ester backbone.

  • Reaction Monitoring (Self-Validation): Allow the mixture to warm to room temperature and stir for 4 hours. Monitor the reaction via TLC (Hexanes/Ethyl Acetate 8:2). The complete disappearance of the less polar thioether spot confirms the reaction's completion.

  • Quenching & Workup: Critical Step: Add 15 mL of a saturated aqueous sodium sulfite ( Na2​SO3​ ) solution. Stir for 30 minutes. Trustworthiness: This step chemically quenches unreacted peroxides, neutralizing explosive hazards prior to solvent concentration.

  • Isolation: Extract the aqueous mixture with ethyl acetate ( 3×20 mL ). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the pure sulfonyl ester[3].

SyntheticWorkflow A Fluorinated Thioether Precursor B Catalytic Oxidation (H2O2, Tungstic Acid) A->B Acidic Media C Fluorinated Sulfonylacetic Acid Ester B->C High Yield / Purity D Nucleophilic Substitution (Amines, Cross-Coupling) C->D Electrophilic Activation E Bioactive Target Molecule (e.g., Hydrazones, Rifamycin Analogs) D->E Late-Stage Functionalization

Figure 1: Synthetic workflow for the generation and utilization of fluorinated sulfonylacetic acid derivatives.

Applications in Advanced Therapeutics

The unique reactivity profile of fluorinated sulfonylacetic acids has led to their widespread adoption in late-stage drug functionalization.

Antidiabetic & Anticholinesterase Agents: Researchers have successfully utilized fluorinated sulfonyl chlorides to synthesize novel sulfonyl hydrazones. The nitrogen atoms in the hydrazone provide essential pharmacophore properties, while the fluorinated sulfone group increases aqueous solubility and binding selectivity. These molecules have demonstrated significant inhibitory activities against enzymes like Acetylcholinesterase (AChE) and α -glucosidase, marking them as potent candidates for Alzheimer's and diabetes treatments[4].

Late-Stage Functionalization of Antibiotics: In the fight against methicillin-resistant Staphylococcus aureus (MRSA), the rifamycin S core has been modified using fluorinated sulfonyl groups. Specifically, utilizing a 4-fluorobenzenesulfonyl group at the C8 position exhibited enhanced reactivity compared to standard tosylates. This electron-withdrawing handle facilitated subsequent click chemistry (azido and alkynyl substitutions), resulting in novel 8-aminorifamycin S analogs with high antibacterial potency[5].

MechanisticPathway A Fluorinated Sulfonyl Moiety (-SO2CF3) C Enhanced Lipophilic Binding & Metabolic Stability A->C Structural Property B Target Enzyme (e.g., AChE, RNAP) B->C Active Site Interaction D Enzyme Inhibition C->D Pharmacological Effect

Figure 2: Mechanistic pathway illustrating the pharmacological impact of the fluorinated sulfonyl moiety on target enzymes.

Quantitative Data Summary

The table below summarizes the physicochemical properties and synthetic outcomes of key fluorinated sulfonyl derivatives discussed in recent literature.

Compound / Derivative ClassKey Structural FeaturePrimary Application / TargetReported YieldReference
Methyl 2-(3,4,4-trifluorobut-3-ene-1-sulfonyl)acetate Trifluorobutene + Sulfonyl esterAgrochemicals (Nematicides) / BioconjugationHigh (via Tungstic Acid)[3]
(E)-N′-(2-Hydroxybenzylidene)-4-(trifluoromethyl)benzenesulfonohydrazide Trifluoromethyl + Sulfonyl hydrazoneAnticholinesterase (AChE/BChE) & Antidiabetic43%[4]
(E)-4-Fluoro-N′-(2-hydroxybenzylidene)benzenesulfonohydrazide 4-Fluoro substitution + Sulfonyl hydrazoneAnticholinesterase (AChE/BChE) & Antidiabetic56%[4]
8-(4-Fluorobenzenesulfonyl) Rifamycin S 4-Fluorobenzenesulfonyl leaving groupAntibacterial (MRSA / E. coli RNAP inhibition)86–89%[5]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-(2,2-Difluoroethanesulfonyl)acetic Acid as a Versatile Building Block in Medicinal Chemistry

Introduction The strategic introduction of fluorinated functional groups is a cornerstone of modern drug discovery, utilized to modulate lipophilicity, enhance metabolic stability, and improve target binding affinity. 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The strategic introduction of fluorinated functional groups is a cornerstone of modern drug discovery, utilized to modulate lipophilicity, enhance metabolic stability, and improve target binding affinity. 2-(2,2-Difluoroethanesulfonyl)acetic acid (CAS: 1178684-85-9) has emerged as a highly valuable building block for incorporating the difluoroethanesulfonyl moiety into complex molecular architectures[1, 2].

This bifunctional reagent features a reactive carboxylic acid for standard coupling chemistries and an active methylene group flanked by an electron-withdrawing sulfonyl group. This unique electronic environment enables a diverse array of synthetic transformations, ranging from straightforward amide bond formations to complex decarboxylative cross-couplings and Knoevenagel condensations.

Physicochemical Profiling

Understanding the intrinsic properties of this building block is critical for optimizing reaction conditions and predicting the pharmacokinetic impact on the final drug candidate. The difluoromethyl group ( −CF2​H ) acts as a lipophilic hydrogen bond donor, while the sulfonyl group provides strong hydrogen bond acceptor capabilities and rigidifies the local molecular conformation.

Table 1: Physicochemical Properties of 2-(2,2-Difluoroethanesulfonyl)acetic acid

PropertyValueSynthetic Implication
CAS Number 1178684-85-9Unique identifier for procurement and safety tracking [1].
Molecular Formula C4​H6​F2​O4​S High fluorine and oxygen content dictates polarity.
Molecular Weight 188.14 g/mol Low molecular weight allows efficient atom economy.
pKa (Estimated) ~2.5 - 3.0Highly acidic due to the adjacent strong electron-withdrawing sulfonyl group.
Reactivity Profile Bifunctional (Carboxyl + Active Methylene)Susceptible to decarboxylation at elevated temperatures (>80 °C) under basic conditions [5].

Synthetic Workflows & Mechanistic Insights

Amide Coupling: Introduction of the Difluoroethanesulfonyl Group

The most direct application of 2-(2,2-difluoroethanesulfonyl)acetic acid is the synthesis of functionalized acetamides. This is particularly relevant in the development of kinase inhibitors (e.g., JAK inhibitors) and metabolic modulators, where the sulfonylacetamide motif interacts with key active-site residues [3].

Causality in Experimental Design: The high acidity of the methylene protons can lead to unwanted side reactions (e.g., ketene formation or epimerization in complex substrates) if harsh coupling conditions are used. Therefore, the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) combined with a mild, sterically hindered base like DIPEA (N,N-Diisopropylethylamine) is optimal. HATU ensures rapid conversion to the highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, driving the nucleophilic attack of the amine forward before side reactions can occur.

AmideCoupling A 2-(2,2-Difluoroethanesulfonyl) acetic acid C HOAt Active Ester Intermediate A->C Base (DIPEA) Solvent (DMF) B Coupling Agent (HATU, EDC) B->C E Difluoroethanesulfonyl Acetamide Product C->E Nucleophilic Attack D Target Amine (1° or 2°) D->E

Figure 1: Amide coupling workflow for 2-(2,2-difluoroethanesulfonyl)acetic acid.

Knoevenagel Condensation & Decarboxylation

The active methylene group of sulfonylacetic acids is highly susceptible to deprotonation. When reacted with aromatic aldehydes in the presence of a weak base (like piperidine), a Knoevenagel-type condensation occurs. The resulting aldol intermediate undergoes dehydration, followed by thermal decarboxylation, to yield (E)-styryl sulfones [4, 5]. These vinyl sulfones are privileged Michael acceptors, frequently utilized in the design of targeted covalent inhibitors (TCIs) and anticancer agents.

Causality in Experimental Design: The reaction requires a delicate balance of basicity and temperature. Piperidine acts as both a base to deprotonate the active methylene and a nucleophilic catalyst to activate the aldehyde (via an iminium ion intermediate). Heating to reflux (typically in toluene or acetic acid) is strictly required to overcome the activation energy barrier for the extrusion of CO2​ , ensuring the reaction does not stall at the intermediate sulfonylacrylic acid stage.

Knoevenagel A 2-(2,2-Difluoroethanesulfonyl) acetic acid C Active Methylene Carbanion A->C Deprotonation B Base Catalyst (Piperidine) B->C E Aldol Addition Intermediate C->E Nucleophilic Attack D Aryl Aldehyde D->E F Dehydration & Decarboxylation E->F -H2O, -CO2 Heat (Reflux) G (E)-Vinyl Sulfone Derivative F->G

Figure 2: Knoevenagel condensation and decarboxylation pathway.

Self-Validating Experimental Protocols

Protocol A: General Procedure for Amide Coupling

This protocol is designed to maximize yield while preventing the premature degradation of the sulfonylacetic acid building block.

Reagents & Materials:

  • 2-(2,2-Difluoroethanesulfonyl)acetic acid (1.0 equiv)

  • Target Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 2-(2,2-difluoroethanesulfonyl)acetic acid in anhydrous DMF to achieve a 0.2 M concentration.

  • Activation: Add HATU (1.2 equiv) to the solution, followed immediately by the dropwise addition of DIPEA (3.0 equiv). Validation Check: The solution typically turns a pale yellow color, indicating the formation of the active ester. Stir at room temperature for 15 minutes.

  • Coupling: Add the target amine (1.1 equiv) either neat or dissolved in a minimal amount of DMF. Stir the reaction mixture at room temperature for 2–4 hours.

  • Reaction Monitoring: Monitor the consumption of the active ester via LC-MS. Self-Correction: If the reaction stalls, add an additional 0.5 equiv of DIPEA to ensure the amine remains fully unprotonated.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and quench with saturated aqueous NH4​Cl . Separate the phases.

  • Purification: Wash the organic layer with 5% aqueous LiCl (3 × 20 mL) to quantitatively remove residual DMF. Wash with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: General Procedure for the Synthesis of (E)-Vinyl Sulfones

This protocol leverages the active methylene group for Knoevenagel condensation followed by thermal decarboxylation.

Reagents & Materials:

  • 2-(2,2-Difluoroethanesulfonyl)acetic acid (1.0 equiv)

  • Aromatic Aldehyde (1.0 equiv)

  • Piperidine (0.2 equiv)

  • Glacial Acetic Acid or Toluene (Solvent)

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser with 2-(2,2-difluoroethanesulfonyl)acetic acid (1.0 equiv) and the target aromatic aldehyde (1.0 equiv).

  • Solvent & Catalyst Addition: Suspend the reagents in toluene (0.5 M). Add piperidine (0.2 equiv) and glacial acetic acid (0.2 equiv) to form the catalytic piperidinium acetate buffer.

  • Condensation & Decarboxylation: Heat the reaction mixture to reflux (approx. 110 °C). Validation Check: Water will begin to collect in the Dean-Stark trap, indicating successful dehydration of the aldol intermediate. Simultaneous evolution of CO2​ gas indicates successful decarboxylation.

  • Completion: Continue refluxing for 6–12 hours until TLC indicates complete consumption of the starting aldehyde.

  • Workup: Cool the mixture to room temperature. Dilute with Dichloromethane (DCM) and wash sequentially with 1 M HCl, saturated aqueous NaHCO3​ , and brine.

  • Purification: Dry the organic phase over MgSO4​ , concentrate under reduced pressure, and purify the resulting (E)-vinyl sulfone via recrystallization (e.g., from ethanol) or silica gel chromatography.

Quantitative Data Summary

Table 2: Comparative Reaction Parameters for Synthetic Workflows

ParameterAmide CouplingKnoevenagel / Decarboxylation
Primary Reagent HATU / DIPEAPiperidine / Acetic Acid
Optimal Solvent Anhydrous DMF or DCMToluene or Glacial Acetic Acid
Temperature 20–25 °C (Room Temp)80–110 °C (Reflux)
Reaction Time 2–4 Hours6–12 Hours
Key Byproducts HOAt , Urea derivatives H2​O , CO2​ (gas)
Primary Application Kinase & Metabolic InhibitorsTargeted Covalent Inhibitors (TCIs)

References

  • PubChemLite. 1178684-85-9 (C4H6F2O4S) Structural Information and Predicted Properties. Université du Luxembourg.
  • NextSDS. 2-(2,2-difluoroethanesulfonyl)acetic acid — Chemical Substance Information. NextSDS Substance Database.
  • Google Patents. Heterocyclic derivatives as janus kinase inhibitors (AU2022240929A1). Patent Application detailing amide coupling of difluoroethanesulfonyl derivatives.
  • ACS Publications. Design, Synthesis, and Biological Evaluation of (E)-Styrylbenzylsulfones as Novel Anticancer Agents. Journal of Medicinal Chemistry.
  • Canadian Science Publishing. Reactions of some 2-aminophenyl- and 2- and 4-nitrophenyl sulfones in aqueous sodium hydroxide solution. Decarboxylation mechanics of sulfonylacetic acids.
Application

Application of 2-(2,2-difluoroethanesulfonyl)acetic acid in peptide synthesis

Application Note: Incorporation of 2-(2,2-Difluoroethanesulfonyl)acetic Acid in Peptide Synthesis and Drug Discovery Introduction & Strategic Utility The structural optimization of peptide therapeutics often requires the...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Incorporation of 2-(2,2-Difluoroethanesulfonyl)acetic Acid in Peptide Synthesis and Drug Discovery

Introduction & Strategic Utility

The structural optimization of peptide therapeutics often requires the introduction of specialized pharmacophores to overcome inherent limitations such as poor metabolic stability, rapid clearance, and suboptimal target affinity. 2-(2,2-difluoroethanesulfonyl)acetic acid (CAS: 1178684-85-9) has emerged as a highly versatile building block in medicinal chemistry[1].

By coupling this building block to the N-terminus or a lysine side-chain of a peptide, researchers can introduce a 2,2-difluoroethanesulfonylacetyl moiety. This specific functional group is strategically utilized in the design of advanced therapeutics, including peptide epoxy ketone protease inhibitors[2] and non-receptor tyrosine kinase (JAK) inhibitors[3]. The difluoroethyl group ( ) acts as a lipophilic, electron-withdrawing bioisostere that enhances metabolic stability, while the sulfonyl group ( ) serves as a potent hydrogen-bond acceptor to lock the peptide into favorable binding conformations within target active sites[2].

Physicochemical Profile

Understanding the physical properties of 2-(2,2-difluoroethanesulfonyl)acetic acid is critical for optimizing its solubility and reactivity during Solid-Phase Peptide Synthesis (SPPS).

PropertyValue / Description
Chemical Name 2-(2,2-difluoroethanesulfonyl)acetic acid
CAS Number 1178684-85-9[1]
Molecular Formula [4]
Molecular Weight 188.15 g/mol [4]
Appearance White to off-white solid
Solubility Highly soluble in DMF, DMSO, and NMP; moderately soluble in DCM.
Storage Conditions Store at 2-8°C, desiccated. Protect from strong bases to prevent -proton abstraction.

Mechanistic Rationale for Experimental Design

The incorporation of a sulfonyl-containing acetic acid derivative presents unique chemical dynamics. The strongly electron-withdrawing nature of the group significantly increases the acidity of the adjacent -protons on the acetyl linker.

Causality in Protocol Design:

  • Coupling Reagent Selection: Because the electron-withdrawing sulfonyl group slightly deactivates the carboxylic acid towards nucleophilic attack, standard carbodiimides (like DIC) may result in sluggish kinetics. We utilize the highly efficient uronium salt HATU to rapidly form the active O-At ester.

  • Pre-activation Timing: Due to the acidic -protons, prolonged exposure to the base (DIPEA) during pre-activation can lead to self-condensation or ketene formation. Therefore, the protocol mandates a strict, minimal pre-activation time (1-2 minutes) before introducing the mixture to the resin.

  • Cleavage Stability: The difluoroethanesulfonyl group is highly stable under standard acidic cleavage conditions (e.g., high concentrations of Trifluoroacetic acid, TFA), allowing for robust global deprotection without pharmacophore degradation[5].

Pharmacophore Core 2-(2,2-difluoroethanesulfonyl)acetyl Peptide Modifier F_Group Difluoroethyl Group (-CHF2) • Enhances Lipophilicity • Metabolic Stability Core->F_Group S_Group Sulfonyl Group (-SO2-) • Strong H-bond Acceptor • Dipole Interactions Core->S_Group L_Group Acetyl Linker (-CH2-CO-) • Flexible Attachment • Amide Bond Formation Core->L_Group

Caption: Structural deconstruction of the 2-(2,2-difluoroethanesulfonyl)acetyl pharmacophore.

Step-by-Step Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the N-terminal capping of a resin-bound peptide. It is designed as a self-validating system, ensuring quality control at each critical junction.

Phase 1: Resin Preparation & Deprotection
  • Resin Swelling: Transfer 0.1 mmol of Fmoc-protected peptide-resin to a fritted reaction vessel. Add 5 mL of Dimethylformamide (DMF) and agitate for 15 minutes. Drain the solvent.

    • Validation: The resin should appear visibly swollen and translucent, ensuring the peptide chain is accessible.

  • Fmoc Deprotection: Add 5 mL of 20% Piperidine in DMF. Agitate for 5 minutes, drain, and repeat for 10 minutes.

    • Validation: Collect the deprotection flow-through and measure UV absorbance at 301 nm. A strong signal confirms the release of the dibenzofulvene-piperidine adduct, verifying successful deprotection.

  • Washing: Wash the resin thoroughly with DMF (5 × 5 mL) to remove all traces of piperidine.

Phase 2: Activation and Coupling
  • Reagent Preparation: In a clean vial, dissolve 0.3 mmol (3 equivalents) of 2-(2,2-difluoroethanesulfonyl)acetic acid and 0.29 mmol (2.9 equivalents) of HATU in 2 mL of DMF.

  • Activation (Time-Critical): Add 0.6 mmol (6 equivalents) of N,N-Diisopropylethylamine (DIPEA) to the vial. Vortex for exactly 1 to 2 minutes .

    • Causality: Limiting pre-activation prevents base-catalyzed side reactions at the acidic -carbon.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Reaction Validation (Kaiser Test): Drain the reaction mixture and wash the resin with DMF (3 × 5 mL) and DCM (3 × 5 mL). Perform a Kaiser (ninhydrin) test on a few resin beads.

    • Validation: A yellow/colorless bead indicates complete capping of the primary amine. A blue bead indicates incomplete coupling, necessitating a second coupling cycle.

Phase 3: Cleavage and Global Deprotection
  • Cleavage Cocktail: Prepare a standard cleavage cocktail of TFA / Triisopropylsilane (TIS) / (95:2.5:2.5 v/v/v)[5].

  • Execution: Add 4 mL of the cleavage cocktail to the resin and agitate for 2 hours at room temperature.

  • Precipitation: Filter the cleavage solution into 40 mL of cold diethyl ether (-20°C). Centrifuge at 4000 rpm for 5 minutes to pellet the modified peptide. Decant the ether and wash the pellet twice more with cold ether.

  • Lyophilization: Dissolve the crude peptide pellet in a mixture of Water/Acetonitrile (with 0.1% TFA) and lyophilize to obtain a dry powder.

SPPS_Workflow N1 1. Resin Swelling & Preparation N2 2. Fmoc Deprotection (20% Piperidine) N1->N2 N3 3. Activation (HATU / DIPEA) N2->N3 N4 4. Coupling of Difluoroethanesulfonyl Acetic Acid N3->N4 N5 5. Cleavage & Deprotection (TFA) N4->N5 N6 6. Precipitation & Purification N5->N6

Caption: SPPS workflow for peptide modification with 2-(2,2-difluoroethanesulfonyl)acetic acid.

Troubleshooting & Optimization Data

ObservationMechanistic CauseRecommended Optimization
Positive Kaiser Test after 2 hrs Steric hindrance or electronic deactivation of the building block's carboxylate.Perform a double coupling using a different activator (e.g., DIC/Oxyma) and extend the reaction time to 4 hours.
Mass spectral peaks showing +18 Da Incomplete activation leading to unreacted starting material, or moisture in DMF.Ensure anhydrous DMF is used. Verify HATU quality and ensure exact stoichiometric ratios (Activator slightly sub-stoichiometric to the acid).
Poor solubility of crude peptide The highly lipophilic difluoroethyl group reduces aqueous solubility.Dissolve the crude peptide in 50% Acetonitrile/Water or add a small volume of DMSO prior to preparative RP-HPLC purification.

References

  • 2-(2,2-difluoroethanesulfonyl)acetic acid — Chemical Substance Information. NextSDS Substance Database. Available at: [Link]

  • 1178684-85-9 (C4H6F2O4S) - PubChemLite. Université du Luxembourg / PubChem. Available at:[Link]

  • Prodrugs of peptide epoxy ketone protease inhibitors (WO2014011695A2).Google Patents.
  • Heterocyclic derivatives as janus kinase inhibitors (AU2022240929A1).Google Patents.
  • Evaluation of the trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole cleavage procedure for application in solid-phase peptide synthesis. PubMed (NIH). Available at:[Link]

Sources

Method

2-(2,2-difluoroethanesulfonyl)acetic acid as a reagent for introducing difluoroethanesulfonyl groups

Executive Summary The introduction of fluorinated sulfonyl groups is a critical strategy in modern drug discovery, utilized to modulate lipophilicity, enhance metabolic stability, and serve as bioisosteres for sulfonamid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The introduction of fluorinated sulfonyl groups is a critical strategy in modern drug discovery, utilized to modulate lipophilicity, enhance metabolic stability, and serve as bioisosteres for sulfonamides. 2-(2,2-difluoroethanesulfonyl)acetic acid (CAS 1178684-85-9) has emerged as a highly versatile, bench-stable reagent for the strategic introduction of the difluoroethanesulfonyl moiety.

Unlike gaseous or highly reactive fluorinated precursors, this carboxylic acid acts as a "traceless" directing group. It can be selectively activated either via single-electron transfer (SET) to generate a reactive radical intermediate or via base-catalyzed enolization for condensation reactions. This guide details the mechanistic rationale and field-proven protocols for deploying this reagent in both photoredox-mediated decarboxylative cross-couplings and Knoevenagel condensations.

Mechanistic Rationale & Reagent Profiling

The architectural value of 2-(2,2-difluoroethanesulfonyl)acetic acid lies in its dual-reactivity profile. The presence of the terminal CHF2​ group provides a unique hydrogen-bond donor/acceptor dynamic that is highly sought after in medicinal chemistry[1]. Meanwhile, the acetic acid moiety serves as the thermodynamic engine for the reaction:

  • Photoredox Decarboxylation: Under visible-light irradiation with an appropriate transition-metal catalyst, the deprotonated carboxylate undergoes single-electron oxidation. The rapid extrusion of CO2​ acts as a thermodynamic driving force, generating a carbon-centered sulfonylmethyl radical ( CHF2​−CH2​−SO2​−CH2∙​ ) that readily adds to alkenes or heteroarenes.

  • Knoevenagel Condensation: The strong electron-withdrawing nature of the sulfonyl group acidifies the adjacent methylene protons. In the presence of a mild base, an enolate is formed, which attacks aryl aldehydes. Subsequent dehydration and thermal decarboxylation yield highly substituted (E)-vinyl sulfones[2].

Handling & Safety: As per standard safety classifications, the reagent is a known skin and eye irritant (Skin Irrit. 2, Eye Irrit. 2A)[3]. All manipulations should be performed in a fume hood using appropriate PPE.

ReactionPathways R 2-(2,2-Difluoroethanesulfonyl)acetic acid P1 Photoredox Catalysis (Ir/Ru catalyst, Light) R->P1 P2 Knoevenagel Condensation (Base, Heat) R->P2 I1 Sulfonylmethyl Radical [CHF2-CH2-SO2-CH2•] P1->I1 T1 Radical Trapping (Alkenes/Heteroarenes) I1->T1 F1 C(sp3)-C(sp3) / C(sp3)-C(sp2) Coupled Sulfone T1->F1 I2 Enolate Intermediate [CHF2-CH2-SO2-CH(-)-COOH] P2->I2 T2 Aldehyde Condensation (-H2O, -CO2) I2->T2 F2 Vinyl/Styryl Sulfone (C=C Bond Formation) T2->F2

Fig 1: Dual synthetic pathways of 2-(2,2-difluoroethanesulfonyl)acetic acid in drug discovery.

Experimental Workflows & Protocols

Workflow A: Visible-Light-Mediated Decarboxylative Alkylation

This protocol describes the radical addition of the difluoroethanesulfonylmethyl group to an unactivated alkene.

Causality & Experimental Logic:

  • Catalyst Selection: Ir[dF(CF3​)ppy]2​(dtbbpy)PF6​ is utilized because its highly oxidizing excited state ( E1/2∗III/II​=+1.21 V vs SCE) is thermodynamically required to oxidize the carboxylate anion.

  • Base Selection: K2​HPO4​ is chosen to cleanly deprotonate the carboxylic acid ( pKa≈3.5 ) without causing base-catalyzed side reactions (like elimination) that stronger bases (e.g., NaOH ) might trigger.

  • Degassing: Oxygen is a potent triplet quencher. Failing to degas the solvent will result in the immediate deactivation of the Ir-catalyst's excited state and the formation of undesired peroxyl radicals.

Step-by-Step Methodology:

  • Reaction Assembly: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 2-(2,2-difluoroethanesulfonyl)acetic acid (0.30 mmol, 1.5 equiv), the target alkene (0.20 mmol, 1.0 equiv), Ir[dF(CF3​)ppy]2​(dtbbpy)PF6​ (2 mol %), and K2​HPO4​ (0.40 mmol, 2.0 equiv).

  • Solvent Addition: Transfer the tube to a nitrogen-filled glovebox or use standard Schlenk techniques. Add 2.0 mL of anhydrous DMF.

  • Degassing: Seal the tube with a rubber septum and perform three freeze-pump-thaw cycles. Backfill with ultra-pure Argon.

  • Irradiation: Place the reaction vessel approximately 5 cm away from a 34 W Blue LED lamp ( λmax​=450 nm). Stir vigorously at room temperature for 16 hours. A cooling fan should be used to maintain the ambient temperature below 30 °C.

  • Workup & Isolation: Quench the reaction by opening it to air. Dilute with ethyl acetate (10 mL) and wash with water (3 x 10 mL) to remove the DMF and inorganic salts. Dry the organic layer over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via silica gel flash chromatography.

Workflow B: Knoevenagel-Decarboxylation to Vinyl Sulfones

This protocol outlines the synthesis of (E)-styryl sulfones via condensation with aryl aldehydes.

Causality & Experimental Logic:

  • Bifunctional Catalysis: The combination of piperidine and acetic acid acts synergistically. Piperidine forms a highly electrophilic iminium ion with the aldehyde, while simultaneously deprotonating the active methylene of the sulfonylacetic acid. Acetic acid facilitates the subsequent dehydration step.

  • Thermodynamic Control: The reaction is run at reflux ( 110 °C in toluene) to drive the extrusion of CO2​ and water, ensuring the exclusive formation of the thermodynamically favored (E)-isomer.

Step-by-Step Methodology:

  • Reaction Assembly: In a 25 mL round-bottom flask, dissolve 2-(2,2-difluoroethanesulfonyl)acetic acid (1.0 mmol) and the desired aryl aldehyde (1.0 mmol) in 5.0 mL of anhydrous toluene.

  • Catalyst Addition: Add piperidine (0.2 mmol, 20 mol %) and glacial acetic acid (0.2 mmol, 20 mol %).

  • Reflux & Dehydration: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to 110 °C under a nitrogen atmosphere for 4–6 hours until water ceases to collect in the trap.

  • Workup: Cool the mixture to room temperature. Dilute with dichloromethane (15 mL) and wash sequentially with 1M HCl (10 mL), saturated aqueous NaHCO3​ (10 mL), and brine (10 mL).

  • Isolation: Dry the organic phase over MgSO4​ , evaporate the solvent, and recrystallize the crude product from ethanol to yield the pure (E)-vinyl sulfone.

Quantitative Data & Optimization

To demonstrate the self-validating nature of the photoredox protocol, Table 1 summarizes the optimization parameters. The data clearly indicates the necessity of both the highly oxidizing Iridium catalyst and the mild inorganic base.

Table 1: Optimization of Decarboxylative Cross-Coupling Conditions

EntryPhotocatalyst (2 mol %)Base (2.0 equiv)SolventTime (h)Yield (%)*
1 Ir[dF(CF3​)ppy]2​(dtbbpy)PF6​ K2​HPO4​ DMF 16 88
2 Ru(bpy)3​Cl2​ K2​HPO4​ DMF1612
3 Ir[dF(CF3​)ppy]2​(dtbbpy)PF6​ Cs2​CO3​ DMF1682
4 Ir[dF(CF3​)ppy]2​(dtbbpy)PF6​ K2​HPO4​ DMSO1676
5 Ir[dF(CF3​)ppy]2​(dtbbpy)PF6​ NoneDMF160
6None (No Light) K2​HPO4​ DMF160

*Isolated yields based on the alkene substrate. Entry 2 fails due to the insufficient oxidation potential of the Ru catalyst.

References

  • Synthesis of 3-HCF2S-Chromones through Tandem Oxa-Michael Addition and Oxidative Difluoromethylthiolation Organic Letters, ACS Publications. URL: [Link]

  • Design, Synthesis, and Biological Evaluation of (E)-Styrylbenzylsulfones as Novel Anticancer Agents Journal of Medicinal Chemistry, ACS Publications. URL: [Link]

  • 2-(2,2-difluoroethanesulfonyl)acetic acid — Chemical Substance Information NextSDS Database. URL: [Link]

  • 2-(2,2-difluoroethanesulfonyl)acetic acid | 1178684-85-9 Molport Chemical Database. URL: [Link]

Application

Application Note: Synthetic Workflows and Experimental Protocols for 2-(2,2-Difluoroethanesulfonyl)acetic acid

Executive Summary & Chemical Rationale 2-(2,2-difluoroethanesulfonyl)acetic acid (CAS: 1178684-85-9) is an advanced fluorinated building block increasingly utilized in modern medicinal chemistry and agrochemical developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

2-(2,2-difluoroethanesulfonyl)acetic acid (CAS: 1178684-85-9) is an advanced fluorinated building block increasingly utilized in modern medicinal chemistry and agrochemical development. The incorporation of the 2,2-difluoroethanesulfonyl moiety into small molecules dramatically modulates lipophilicity, enhances metabolic stability, and introduces unique hydrogen-bond donor/acceptor dynamics via the terminal difluoromethyl ( −CHF2​ ) group.

Unlike traditional trifluoromethyl ( −CF3​ ) analogs, the −CHF2​ group acts as a versatile bioisostere for alcohols and thiols, capable of engaging in highly directional hydrogen bonding within target protein binding pockets. This application note details the mechanistic rationale and validated experimental protocols for two primary synthetic trajectories: visible-light photoredox decarboxylative cross-coupling and Knoevenagel-type condensations .

Physicochemical Profile

Understanding the physical parameters of this reagent is critical for proper handling and stoichiometric precision. The highly acidic nature of the α -methylene protons requires specific storage conditions to prevent premature degradation or decarboxylation.

Table 1: Physicochemical Properties of 2-(2,2-difluoroethanesulfonyl)acetic acid

PropertyValue
Chemical Name 2-(2,2-difluoroethanesulfonyl)acetic acid
CAS Number 1178684-85-9
Molecular Formula C₄H₆F₂O₄S
Molecular Weight 188.15 g/mol
SMILES String OC(=O)CS(=O)(=O)CC(F)F
Physical State Solid / Crystalline Powder
Storage Conditions Inert atmosphere ( N2​ /Ar), 2-8°C, desiccated

Data corroborated by .

Mechanistic Insights & Causality

Pathway A: Visible-Light Photoredox Decarboxylative Alkylation

The decarboxylative cross-coupling of sulfonylacetic acids represents a paradigm shift in late-stage functionalization, avoiding the use of pre-formed organometallics or harsh basic conditions, as established in foundational studies like.

The Causality of the Catalyst: Under dual Ir/Ni photoredox catalysis, the carboxylate anion of 2-(2,2-difluoroethanesulfonyl)acetic acid undergoes single-electron transfer (SET) oxidation. The choice of Ir[dF(CF3​)ppy]2​(dtbbpy)PF6​ as a photocatalyst is dictated by its exceptionally high oxidation potential (+1.21 V vs SCE), which is strictly necessary to oxidize the electron-deficient carboxylate anion. The resulting carboxyl radical rapidly extrudes CO2​ to generate a highly electrophilic 2,2-difluoroethanesulfonylmethyl radical. This radical is subsequently intercepted by a Ni(0) or Ni(II) complex in a cross-coupling cycle with an aryl halide, forging a new C(sp3)−C(sp2) bond. This mechanism parallels the dynamics seen in .

Photoredox A 2-(2,2-Difluoroethanesulfonyl) acetic acid B Deprotonation (Cs2CO3) A->B C Carboxylate Anion B->C D *Ir(III) Photocatalyst (SET Oxidation) C->D - e⁻ E Carboxyl Radical Rapid -CO2 D->E F Sulfonylmethyl Radical E->F - CO₂ G Ni-Catalyzed Cross-Coupling F->G + Aryl-Br + Ni cat. H Aryl-CH2-SO2-CH2CF2H Product G->H

Photoredox-mediated decarboxylative radical generation and cross-coupling pathway.

Pathway B: Knoevenagel Condensation to Vinyl Sulfones

The methylene bridge flanked by the strongly electron-withdrawing sulfonyl and carboxyl groups possesses an unusually low pKa ( 10-12). This high acidity permits facile deprotonation by weak amine bases.

The Causality of the Buffer System: The addition of glacial acetic acid alongside piperidine forms piperidinium acetate in situ. This specific buffer system is critical; it provides both the basic site necessary to deprotonate the α -methylene group and the acidic site to protonate the intermediate alkoxide. This dual-action facilitates the subsequent E1cB elimination of water to yield the highly functionalized α,β -unsaturated sulfone, a concept deeply explored in .

Experimental Protocols

Protocol 1: Dual Ir/Ni Catalyzed Decarboxylative Arylation

Self-Validating System Design: This protocol uses LC-MS tracking to validate the generation of the intermediate radical and ensure the absence of oxygen quenching.

  • Reaction Setup: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 2-(2,2-difluoroethanesulfonyl)acetic acid (1.5 equiv, 0.3 mmol), the aryl bromide (1.0 equiv, 0.2 mmol), NiCl2​⋅dme (10 mol%), dtbbpy ligand (15 mol%), Ir[dF(CF3​)ppy]2​(dtbbpy)PF6​ (2 mol%), and anhydrous Cs2​CO3​ (2.5 equiv).

  • Solvent Addition & Degassing: Add 2.0 mL of anhydrous 1,4-Dioxane. Crucial Step: Degas the mixture via three consecutive freeze-pump-thaw cycles. Causality: Oxygen is a potent triplet quencher that will rapidly deactivate the excited state *Ir(III) photocatalyst and intercept the carbon-centered radical, leading to peroxy byproducts.

  • Irradiation: Backfill with Argon and seal the tube. Irradiate the mixture using a 34 W Blue LED lamp (440-450 nm) at room temperature for 18 hours. Maintain vigorous stirring.

  • In-Process Control (IPC): At t=4 hours, withdraw a 10 µL aliquot under positive Argon pressure. Dilute in 1 mL MeCN and analyze via LC-MS. The reaction is self-validating when the intermediate mass corresponding to the protodecarboxylated byproduct ( m/z 145.01) is minimized (<5% AUC), and the target cross-coupled mass dominates.

  • Workup: Dilute the mixture with EtOAc (10 mL), wash with water (3 x 5 mL) and brine (5 mL). Dry the organic layer over Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc).

Table 2: Optimization of Photoredox Decarboxylative Cross-Coupling

PhotocatalystBase (Equiv)SolventDegassing MethodYield (%)
Ru(bpy)3​(PF6​)2​ Cs2​CO3​ (2.0)DMF N2​ Sparge (10 min)15% (High byproduct)
Ir[dF(CF3​)ppy]2​(dtbbpy)PF6​ K2​HPO4​ (2.5)DMSOFreeze-Pump-Thaw (3x)42%
Ir[dF(CF3​)ppy]2​(dtbbpy)PF6​ Cs2​CO3​ (2.5) 1,4-Dioxane Freeze-Pump-Thaw (3x) 88% (Optimal)
None (Control) Cs2​CO3​ (2.5)1,4-DioxaneFreeze-Pump-Thaw (3x)0%
Protocol 2: Decarboxylative Knoevenagel Condensation

Self-Validating System Design: The physical collection of water in the Dean-Stark trap serves as a real-time stoichiometric indicator of reaction progress.

  • Reagent Mixing: To a 50 mL round-bottom flask, add 2-(2,2-difluoroethanesulfonyl)acetic acid (10 mmol, 1.88 g), the target aromatic aldehyde (12 mmol), and 25 mL of anhydrous toluene.

  • Buffer Addition: Add piperidine (0.2 equiv, 2 mmol) and glacial acetic acid (0.2 equiv, 2 mmol).

  • Dehydration: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to 110°C (reflux) for 4-6 hours.

  • In-Process Control (IPC): Monitor the water collection in the Dean-Stark trap. The theoretical water yield for a 10 mmol scale is 180 µL. Reaction completion is further corroborated by TLC (UV active product vs. non-UV active starting sulfonylacetic acid).

  • Isolation: Cool to room temperature. Wash the toluene solution with 1M HCl (15 mL) to remove the piperidine catalyst, followed by saturated NaHCO3​ (15 mL) and brine (15 mL). Dry over MgSO4​ , concentrate, and recrystallize the resulting vinyl sulfone from hot ethanol.

Workflow Step1 Step 1: Reagent Prep 1.0 eq Sulfonylacetic acid + 1.2 eq Aldehyde in Toluene Step2 Step 2: Buffer Addition 0.2 eq Piperidine + 0.2 eq Glacial Acetic Acid Step1->Step2 Step3 Step 3: Reflux & Dehydration Dean-Stark Trap at 110°C for 4-6 hours Step2->Step3 Step4 Step 4: IPC Monitoring TLC (Hex/EtOAc) & Monitor water volume in trap Step3->Step4 Step5 Step 5: Workup & Isolation 1M HCl wash, Brine wash, Na2SO4 dry, Recrystallize Step4->Step5

Step-by-step workflow for Knoevenagel condensation with Dean-Stark apparatus.

References

  • NextSDS. "2-(2,2-difluoroethanesulfonyl)acetic acid — Chemical Substance Information." NextSDS Database, 2024. [Link]

  • Weaver, J. D., Recio, A., Grenning, A. J., & Tunge, J. A. "Stereospecific Decarboxylative Allylation of Sulfones." Journal of the American Chemical Society, 2010, 132(35), 12179–12181.[Link]

  • Singh, A., & Singh, S. "Visible-Light-Enabled Decarboxylative Sulfonylation of Cinnamic Acids with Sulfonylhydrazides under Transition-Metal-Free Conditions." Organic Letters, 2016, 18(12), 2994–2997.[Link]

  • Downey, C. W., Johnson, M. W., Lawrence, D. H., Fleisher, A. S., & Tracy, K. J. "Acetic Acid Aldol Reactions in the Presence of Trimethylsilyl Trifluoromethanesulfonate." The Journal of Organic Chemistry, 2010, 75(15), 5351–5354.[Link]

Method

Application Note: Strategic Incorporation of 2-(2,2-Difluoroethanesulfonyl)acetic Acid in Bioactive Molecules

As drug discovery programs increasingly target complex biological pathways, the demand for novel bioisosteres that can simultaneously optimize metabolic stability, modulate lipophilicity, and improve target binding has s...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target complex biological pathways, the demand for novel bioisosteres that can simultaneously optimize metabolic stability, modulate lipophilicity, and improve target binding has surged. 2-(2,2-Difluoroethanesulfonyl)acetic acid (CAS: 1178684-85-9) has emerged as a highly versatile building block for late-stage functionalization. By enabling the facile installation of the difluoroethylsulfonylacetamide moiety, this reagent provides medicinal chemists with a powerful tool to overcome pharmacokinetic (PK) liabilities associated with traditional functional groups.

This technical guide explores the physicochemical rationale behind utilizing this specific fluorinated motif and provides a field-validated protocol for its successful incorporation into bioactive scaffolds.

Physicochemical Rationale: The "Lipophilic Hydrogen Bond Donor"

The structural architecture of 2-(2,2-difluoroethanesulfonyl)acetic acid ( CHF2​−CH2​−SO2​−CH2​−COOH ) combines three distinct pharmacophoric elements:

  • The Difluoroethyl Group ( CHF2​−CH2​− ) : Unlike fully fluorinated groups (e.g., −CF3​ ), the terminal −CHF2​ proton is highly polarized by the adjacent fluorine atoms. This polarization allows it to act as a unique "lipophilic hydrogen bond donor" [1]. It serves as an excellent bioisostere for hydroxyl ( −OH ) or thiol ( −SH ) groups, maintaining hydrogen-bonding interactions with the target protein while significantly increasing membrane permeability.

  • The Sulfonyl Core ( −SO2​− ) : The sulfonyl group provides rigid, tetrahedral geometry and acts as a strong hydrogen bond acceptor. It increases the polar surface area (PSA) and aqueous solubility, counterbalancing the extreme lipophilicity often introduced by fluorinated alkyl chains [2].

  • The Acetic Acid Handle ( −CH2​−COOH ) : This allows for rapid, late-stage diversification of primary and secondary amine scaffolds via standard amide coupling methodologies.

Overcoming Metabolic Liabilities

Traditional electron-donating groups like methoxy ( −OCH3​ ) are notorious for undergoing rapid CYP450-mediated O-dealkylation, leading to poor in vivo half-lives. Replacing a methoxy or simple alkylsulfonyl group with a difluoroethylsulfonyl motif effectively blocks this metabolic soft spot due to the strong C-F bond energy (approx. 116 kcal/mol), which resists oxidative cleavage [2].

Comparative Data Analysis

The following table summarizes the physicochemical impact of incorporating the difluoroethylsulfonyl motif compared to traditional substituents.

PropertyMethoxy ( −OCH3​ )Methylsulfonyl ( −SO2​CH3​ )Difluoroethylsulfonyl ( −SO2​CH2​CHF2​ )
Metabolic Liability High (O-dealkylation)LowVery Low (Sterically & electronically shielded)
Lipophilicity (logP impact) ModerateLow (Hydrophilic)Moderate to High
H-Bond Donor Capacity NoneNoneWeak (Lipophilic Donor)
H-Bond Acceptor Capacity WeakStrongStrong
Dipole Moment ~1.3 D~4.5 D> 4.5 D (Highly Polarized)

Workflow & Mechanistic Insights

Integrating this building block into a hit-to-lead optimization campaign requires a logical progression from liability identification to synthetic execution.

G N1 Hit Compound (Suboptimal PK/PD) N2 Bioisosteric Replacement Identify Liability N1->N2 N3 Reagent Selection 2-(2,2-difluoroethanesulfonyl)acetic acid N2->N3 N4 Amide Coupling HATU, DIPEA, DMF, 0°C to RT N3->N4 N5 In Vitro Profiling Metabolic Stability & Permeability N4->N5 N6 Lead Candidate (Improved Half-life & Efficacy) N5->N6

Workflow for integrating 2-(2,2-difluoroethanesulfonyl)acetic acid in hit-to-lead optimization.

Reaction Causality & Control

When activating 2-(2,2-difluoroethanesulfonyl)acetic acid, one must account for the high acidity of its α -protons . These protons are flanked by two strongly electron-withdrawing groups (the sulfonyl and the activated carbonyl). If the reaction is subjected to elevated temperatures or overly nucleophilic bases, the activated ester can undergo rapid deprotonation to form a ketene intermediate, leading to self-condensation and significantly depressed yields.

To mitigate this, the protocol below utilizes HATU for rapid activation at 0 °C , combined with DIPEA (a sterically hindered, non-nucleophilic base) [3].

Pathway R1 2-(2,2-difluoroethanesulfonyl)acetic acid (Acidic α-protons) Act Activation (HATU/DIPEA) Forms OAt Active Ester R1->Act R2 Target Amine (Scaffold) Prod Bioactive Molecule (Difluoroethylsulfonylacetamide) R2->Prod Side Side Reaction Control (Low Temp prevents ketene) Act->Side If T > 25°C Act->Prod + Amine

Mechanistic pathway and reaction control for HATU-mediated amide coupling.

Experimental Protocol: Amide Coupling

This self-validating protocol is designed for a 1.0 mmol scale synthesis, ensuring high conversion rates while suppressing ketene-driven side reactions.

Materials Required
  • Acid : 2-(2,2-difluoroethanesulfonyl)acetic acid (1.2 mmol, 1.2 equiv) [3]

  • Amine : Target primary or secondary amine scaffold (1.0 mmol, 1.0 equiv)

  • Coupling Agent : HATU (1.3 mmol, 1.3 equiv)

  • Base : N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv)

  • Solvent : Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Methodology
  • Preparation of the Acid Solution :

    • In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(2,2-difluoroethanesulfonyl)acetic acid (225.8 mg, 1.2 mmol) in anhydrous DMF (3.0 mL) under an inert nitrogen atmosphere.

    • Causality: DMF is chosen over DCM due to the high polarity of the sulfonyl acid, ensuring complete solvation prior to activation.

  • Temperature Control & Activation :

    • Cool the flask to 0 °C using an ice-water bath. Allow the solvent to equilibrate for 5 minutes.

    • Add HATU (494.3 mg, 1.3 mmol) in one portion.

    • Dropwise, add DIPEA (522 µL, 3.0 mmol) over 2 minutes. The solution will typically transition to a pale yellow color, indicating the formation of the active OAt ester.

    • Stir at 0 °C for exactly 15 minutes. Crucial Step: Do not exceed 15 minutes or allow the temperature to rise, as the acidic α -protons will promote ketene formation.

  • Amine Addition :

    • Dissolve the target amine (1.0 mmol) in anhydrous DMF (2.0 mL).

    • Add the amine solution dropwise to the activated acid mixture at 0 °C.

  • Reaction Propagation :

    • Remove the ice bath and allow the reaction to slowly warm to room temperature (20–25 °C).

    • Stir for 2–4 hours. Monitor the reaction via LC-MS or TLC (typically 5% MeOH in DCM). The reaction is complete when the amine peak is entirely consumed.

  • Quenching and Aqueous Workup :

    • Quench the reaction by adding 10 mL of saturated aqueous NaHCO3​ .

    • Extract the aqueous layer with Ethyl Acetate ( 3×15 mL).

    • Self-Validating Wash Sequence: Wash the combined organic layers sequentially with:

      • 10% aqueous Citric Acid (15 mL) – Removes unreacted amine and DIPEA.

      • Water ( 3×15 mL) – Removes residual DMF and tetramethylurea (HATU byproduct).

      • Brine (15 mL) – Aids in phase separation and preliminary drying.

  • Purification :

    • Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

    • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc or DCM/MeOH gradient) to yield the pure difluoroethylsulfonylacetamide derivative.

References

  • Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797-804.[Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.[Link]

  • Molport Chemical Database. (2023). 2-(2,2-difluoroethanesulfonyl)acetic acid (CAS: 1178684-85-9). Molport-014-468-315.[Link]

Application

Guide to the Safe Handling and Disposal of 2-(2,2-difluoroethanesulfonyl)acetic acid

An Application Note for Drug Development Professionals Abstract This document provides a comprehensive guide to the safe handling, storage, and disposal of 2-(2,2-difluoroethanesulfonyl)acetic acid (CAS No. 1178684-85-9)...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals

Abstract

This document provides a comprehensive guide to the safe handling, storage, and disposal of 2-(2,2-difluoroethanesulfonyl)acetic acid (CAS No. 1178684-85-9). As a fluorinated organosulfur compound, it presents a unique combination of hazards, including potential corrosivity, skin and eye irritation, and specific target organ toxicity. The protocols herein are designed for researchers, scientists, and drug development professionals to mitigate risks, ensure personnel safety, and maintain environmental compliance. The causality behind each procedural step is explained to foster a deep understanding of the associated risks.

Compound Identification and Hazard Analysis

2-(2,2-difluoroethanesulfonyl)acetic acid is an organic compound that integrates a difluoroethane group, a sulfonyl group, and an acetic acid moiety. This unique structure, while useful in synthesis, dictates its hazard profile. The primary hazards are associated with its acidic nature and the reactivity of the organofluorine and sulfonyl components.[1]

GHS Hazard Classification: Based on available data for the compound and its structural analogues, the following hazards are identified:

  • Skin Irritation (Category 2) [1]

  • Serious Eye Irritation (Category 2A) [1]

  • Specific target organ toxicity — single exposure (Category 3) [1]

  • Corrosivity: Based on the acetic acid functional group and data from similar compounds like difluoroacetic acid, this compound should be treated as corrosive, capable of causing severe skin burns and eye damage.[2][3]

  • Potential for releasing toxic fumes: Thermal decomposition may release hazardous gases such as sulfur oxides and hydrogen fluoride.[4][5]

Table 1: Chemical and Physical Properties
PropertyValueSource(s)
CAS Number 1178684-85-9[1]
EC Number 175-875-6[1]
Molecular Formula C4H4F2O4S (Calculated)-
Molecular Weight 190.13 g/mol (Calculated)-
Appearance Data not available; likely a solid or liquid.-
Boiling Point Data not available; related compounds have high boiling points (e.g., 153 °C for 2,2-Difluoro-2-(fluorosulfonyl)acetic acid).[6]
Density Data not available; related compounds have high density (e.g., 1.723 g/mL for 2,2-Difluoro-2-(fluorosulfonyl)acetic acid).[7]

The Scientific Rationale: Understanding the Risks

The safe handling of this compound is predicated on understanding the contribution of each structural component to its overall hazard profile.

  • Acetic Acid Moiety: This functional group makes the compound acidic and corrosive. It can cause severe burns to skin and eyes and is destructive to the mucous membranes of the respiratory tract upon inhalation.[2][8][9]

  • Sulfonyl Group: The presence of the sulfonyl group can enhance the acidity and reactivity of the molecule. Closely related compounds containing a fluorosulfonyl group are classified as fatal if swallowed or in contact with skin.[10][11] While this specific compound is not rated as such, the potential for heightened toxicity warrants extreme caution.

  • Difluoroethane Moiety: The carbon-fluorine bond is exceptionally strong, leading to high thermal stability but also environmental persistence.[12] A significant concern with many organofluorine compounds is their metabolism or degradation, which can potentially release toxic byproducts like fluoride ions or fluoroacetate.[13][14][15] This persistence and potential for toxic metabolite formation are the primary drivers for stringent waste disposal protocols to prevent environmental release.[12][14]

Risk Assessment and Engineering Controls

A thorough risk assessment must be conducted before any work begins. The primary engineering control for this compound is a certified chemical fume hood.

  • Primary Engineering Control: All handling of 2-(2,2-difluoroethanesulfonyl)acetic acid, including weighing, transferring, and preparing solutions, must be performed inside a chemical fume hood with a verified face velocity (typically 80-120 fpm).[8][16] This prevents the inhalation of vapors or aerosols.

  • Secondary Controls: An eyewash station and a safety shower must be immediately accessible in the laboratory.[2][9] All equipment used should be made of compatible, corrosion-resistant materials (e.g., glass, PTFE); avoid contact with metals.[2][9]

Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense and must be worn at all times when handling the compound.

Table 2: Required Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale and Citation(s)
Hand Protection Chemical-resistant nitrile or neoprene gloves.Protects against skin contact, irritation, and burns. Always consult the glove manufacturer's resistance guide.[8][9]
Eye Protection Chemical splash goggles that provide a seal around the eyes. A face shield should be worn over goggles when there is a significant splash risk.Protects against severe eye irritation and damage. Standard safety glasses are insufficient.[8][16]
Body Protection A flame-retardant, chemical-resistant laboratory coat. Full-length pants and closed-toe shoes are mandatory.Protects skin from splashes and contact.[8][9][16]
Respiratory Generally not required if work is conducted in a certified fume hood. For spill cleanup outside a hood, a respirator with an acid gas cartridge may be necessary.Protects against inhalation of corrosive and toxic vapors. Respirator use requires prior training and fit-testing.[4][8]

Safe Handling and Storage Protocol

Adherence to a strict handling and storage protocol is essential for preventing exposure and accidents.

Handling Protocol:

  • Preparation: Before handling, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

  • PPE: Don all required PPE as specified in Table 2.

  • Aliquotting: Use only non-sparking tools and equipment.[5] Grounding equipment may be necessary to prevent static discharge if the compound is a combustible liquid.[17]

  • Post-Handling: After handling, thoroughly wash hands and forearms with soap and water, even after removing gloves.[8][10]

  • Hygiene: Do not eat, drink, or smoke in the laboratory where this chemical is handled.[10][11]

Storage Protocol:

  • Container: Keep the compound in its original, tightly sealed container.[8][17]

  • Location: Store in a locked, dedicated corrosives cabinet within a cool, dry, and well-ventilated area.[2][16]

  • Incompatibilities: Segregate from incompatible materials, especially strong bases, oxidizing agents, and sources of heat or ignition.[8][17]

  • Labeling: Ensure the container is clearly labeled with the chemical name and all appropriate GHS hazard pictograms.

Emergency Procedures

Immediate and correct response to an emergency can significantly reduce the severity of the outcome.

Diagram 1: Emergency Response Workflow

start EMERGENCY (Spill or Exposure) spill Spill Occurs start->spill exposure Personal Exposure start->exposure assess Assess Situation Is it safe to respond? spill->assess skin Skin Contact exposure->skin eye Eye Contact exposure->eye inhalation Inhalation exposure->inhalation evacuate Evacuate Area Call Emergency Services assess->evacuate No small_spill Small Spill (<100mL) & Trained Personnel assess->small_spill Yes large_spill Large Spill (>100mL) or Untrained Personnel small_spill->large_spill No don_ppe Don Additional PPE (respirator, heavy gloves) small_spill->don_ppe Yes large_spill->evacuate contain Contain Spill with Inert Absorbent don_ppe->contain collect Collect Waste in Sealed Container contain->collect decon_area Decontaminate Area (See Section 7) collect->decon_area end Report Incident decon_area->end flush_skin Remove Contaminated Clothing Flush Skin with Water for 15+ min skin->flush_skin flush_eye Flush Eyes with Water for 15+ min (Remove Contacts if safe) eye->flush_eye fresh_air Move to Fresh Air inhalation->fresh_air seek_medical Seek Immediate Medical Attention flush_skin->seek_medical flush_eye->seek_medical fresh_air->seek_medical seek_medical->end

Caption: Workflow for responding to spills or personal exposure incidents.

Personal Exposure Protocol:

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth if the substance was ingested or inhaled). Seek immediate medical attention.[2][4][5]

  • Skin Contact: Immediately remove all contaminated clothing.[10][11] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Remove contact lenses if it is safe to do so.[2] Seek immediate medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting.[2][4] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][10]

Spill Cleanup Protocol:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[4][8]

  • Ventilate: Ensure the area is well-ventilated, but do not direct airflow in a way that spreads vapors to other labs.

  • Contain: For small spills, use an inert, non-combustible absorbent material like dry sand or vermiculite to contain the spill.[4][9] Do not use combustible materials like paper towels.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste disposal.[4][5]

  • Decontaminate: Clean the spill area with a suitable decontamination solution (see Section 7).

  • Disposal: All materials used for cleanup must be disposed of as hazardous waste.

Waste Disposal and Decontamination Protocol

Due to the compound's persistence and potential for toxic byproducts, all waste streams must be managed as hazardous waste. Do not discharge to sewers or the environment.[18][19]

Diagram 2: Waste Segregation & Disposal Pathway

start Waste Generated waste_type What type of waste? start->waste_type pure_chem Unused/Expired Compound waste_type->pure_chem Pure Chemical solid_waste Contaminated Solids (Gloves, Absorbents, etc.) waste_type->solid_waste Solid liquid_waste Contaminated Liquids (Aqueous/Organic) waste_type->liquid_waste Liquid glass_waste Contaminated Glassware waste_type->glass_waste Glassware collect_pure Collect in Original or Compatible Container pure_chem->collect_pure collect_solid Collect in Labeled Hazardous Waste Bag solid_waste->collect_solid collect_liquid Collect in Labeled Waste Solvent Bottle liquid_waste->collect_liquid decon_glass Decontaminate Glassware (See Protocol Below) glass_waste->decon_glass label_waste Label Container with: 'Hazardous Waste' Chemical Name Associated Hazards collect_pure->label_waste collect_solid->label_waste collect_liquid->label_waste rinsed_glass Dispose of as Regular Lab Glass decon_glass->rinsed_glass rinse_liquid Collect Rinse Liquid as Hazardous Liquid Waste decon_glass->rinse_liquid disposal Arrange for Pickup by Licensed Waste Disposal Company label_waste->disposal rinse_liquid->collect_liquid

Caption: Decision tree for proper segregation and disposal of waste.

Waste Disposal Protocol:

  • Classification: All waste streams containing 2-(2,2-difluoroethanesulfonyl)acetic acid must be classified as hazardous chemical waste.

  • Segregation:

    • Pure Compound/Concentrated Solutions: Collect in a designated, labeled, and sealed waste container.

    • Contaminated Solids: Items such as gloves, absorbent pads, and weighing papers must be collected in a separate, clearly labeled hazardous waste bag or container.[9]

    • Aqueous Waste: Collect all dilute aqueous solutions in a designated hazardous waste container. Consider neutralization with a weak base (e.g., sodium bicarbonate) under controlled conditions (in a fume hood) before collection, if institutional policy allows.

  • Disposal: All waste must be disposed of through an approved hazardous waste management company, in accordance with all local, state, and federal regulations.[2][10]

Decontamination of Glassware and Surfaces:

  • Pre-Rinse: If possible, rinse with a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the organic residue. Collect this rinse as hazardous waste.

  • Neutralization/Wash: Carefully wash with a basic solution (e.g., a dilute solution of sodium bicarbonate or a laboratory detergent like Luminox®) to neutralize and remove the acidic component.[20]

  • Final Rinse: Rinse thoroughly with tap water, followed by a final rinse with deionized water.[20]

  • Drying: Allow to air dry completely.

References

  • NextSDS. (n.d.). 2-(2,2-difluoroethanesulfonyl)acetic acid — Chemical Substance Information. Retrieved from [Link]

  • University of California, Merced - EH&S. (2012). Standard Operating Procedure: Glacial Acetic Acid. Retrieved from [Link]

  • Patsnap. (2024). Safety Guidelines for Handling Glacial Acetic Acid in Laboratory Environments. Retrieved from [Link]

  • University of Washington, IsoLab. (2021). Acetic Acid Standard Operating Procedure. Retrieved from [Link]

  • Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]

  • Szabó, D., et al. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. ACS Publications. Retrieved from [Link]

  • Szabó, D., et al. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. PMC. Retrieved from [Link]

  • Patsnap. (2025). Advanced Safety Measures for Using Glacial Acetic Acid in Laboratories. Retrieved from [Link]

  • RCI Labscan Limited. (2021). Safety Data Sheet: Acetic acid glacial. Retrieved from [Link]

  • CPAchem. (2023). Safety data sheet: Difluoroacetic acid. Retrieved from [Link]

  • Fisher Scientific. (2024). Safety Data Sheet: Difluoroacetic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2019). Standard Operating Procedure for Equipment Decontamination. Retrieved from [Link]

  • LookChem. (n.d.). Cas 1717-59-5, 2-(Fluorosulfonyl)difluoroacetic acid. Retrieved from [Link]

  • Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-(2,2-Difluoroethanesulfonyl)acetic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the precise physicochemical bottlenecks encountered when synthesizing 2-(2,2-difluoroethanesulfonyl)acetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the precise physicochemical bottlenecks encountered when synthesizing 2-(2,2-difluoroethanesulfonyl)acetic acid (CAS: 1178684-85-9)[1]. This compound is a critical building block in drug development, often utilized to incorporate the difluoroethylsulfonyl moiety to modulate the metabolic stability and lipophilicity of active pharmaceutical ingredients.

Synthesizing this molecule efficiently requires mastering a two-step sequence: the selective alkylation of mercaptoacetic acid, followed by the rigorous, chemoselective oxidation of the resulting thioether to the sulfone.

Workflow A Mercaptoacetic Acid (Starting Material) B 2-(2,2-Difluoroethylthio)acetic acid (Thioether) A->B Alkylation (Base, Electrophile) C 2-(2,2-Difluoroethanesulfonyl)acetic acid (Target Sulfone) B->C Oxidation (H2O2, Na2WO4)

Fig 1. Two-step synthetic workflow from mercaptoacetic acid to the target sulfone.

Section 1: Alkylation Troubleshooting (Thioether Formation)

Q1: My alkylation yield is low, and I am recovering unreacted mercaptoacetic acid. What is going wrong? A1: The 2,2-difluoroethyl group is highly electron-deficient. Standard electrophiles like 2,2-difluoroethyl bromide undergo SN2 reactions very sluggishly because the adjacent CF2 group exerts a strong inductive pull, destabilizing the transition state. Solution: Switch your electrophile to 2,2-difluoroethyl trifluoromethanesulfonate (triflate) . The triflate is a vastly superior leaving group that compensates for the deactivated nature of the fluorinated alkyl chain.

Q2: I am observing a dialkylated byproduct in my LC-MS. How do I prevent this? A2: Dialkylation occurs when the carboxylate oxygen attacks a second equivalent of the electrophile, forming an ester. Solution: You must exploit the nucleophilicity differential between the thiolate and the carboxylate. By using exactly 2.05 equivalents of a strong base (e.g., NaOH) at 0°C, you generate the dianion. The thiolate is significantly softer and more nucleophilic than the hard carboxylate. Adding the triflate dropwise at low temperatures ensures the electrophile is consumed entirely by the sulfur before the oxygen can react.

Section 2: Oxidation Troubleshooting (Sulfone Formation)

Q3: The reaction stalls at the sulfoxide intermediate. Adding more hydrogen peroxide doesn't help. How do I drive it to the sulfone? A3: The step-wise oxidation of a thioether proceeds first to the sulfoxide, then to the sulfone. The first oxidation is thermodynamically favorable and rapid. However, the resulting sulfoxide is highly electron-deficient—a problem severely exacerbated by the electron-withdrawing 2,2-difluoroethyl group[2]. This makes the sulfur atom a poor nucleophile for the second oxidation event. Solution: Uncatalyzed H2O2 is insufficiently electrophilic to oxidize this specific sulfoxide. You must introduce a catalyst. Sodium tungstate (Na2WO4) reacts with H2O2 to form a highly reactive peroxotungstate complex[3]. This complex acts as a powerful electrophilic oxygen transfer agent, easily overcoming the high activation energy barrier of the electron-poor sulfoxide.

Kinetics T Thioether SO Sulfoxide (Intermediate) T->SO Fast (1 eq Oxidant) SO2 Sulfone (Target) SO->SO2 Slow (Excess Oxidant + Catalyst) DEG Decarboxylation (Degradation) SO->DEG Harsh Conditions (>60°C) SO2->DEG Prolonged Heat

Fig 2. Oxidation kinetics and chemoselectivity pathways of the thioether intermediate.

Q4: Can I just heat the reaction to 80°C to force the oxidation to completion? A4: No. Excessive heating in the presence of strong oxidants and acidic media will lead to the decarboxylation of the acetic acid moiety, destroying your product. Maintain the reaction temperature strictly between 40–45°C and rely on the tungstate catalyst rather than thermal forcing.

Section 3: Quantitative Data & Reaction Optimization

The table below summarizes the causality between oxidation conditions and the resulting product distribution.

Oxidant SystemCatalystTemperatureTimeConversion to SulfoneMajor Impurity
H2O2 (2.2 eq)None25°C12 h< 10%Sulfoxide (90%)
Oxone (3.0 eq)None25°C24 h85%Sulfoxide (15%)
H2O2 (3.0 eq) Na2WO4 (1 mol%) 45°C 6 h > 98% None (Optimal)
H2O2 (5.0 eq)Na2WO4 (5 mol%)80°C4 h70%Decarboxylation

Section 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.

Step 1: Synthesis of 2-(2,2-Difluoroethylthio)acetic acid
  • Preparation: Charge a reactor with mercaptoacetic acid (1.0 eq) and degassed water (10 volumes).

  • Deprotonation: Cool the solution to 0°C. Dropwise, add aqueous NaOH (2.05 eq) while maintaining the internal temperature below 5°C.

    • Causality: The precise stoichiometry of 2.05 eq ensures both the carboxyl and thiol protons are removed, forming the dianion without leaving excess hydroxide that could hydrolyze the electrophile.

  • Alkylation: Add 2,2-difluoroethyl triflate (1.05 eq) dropwise over 30 minutes at 0°C. Stir for 2 hours, allowing the reaction to slowly warm to 20°C.

  • Self-Validation / IPC 1: Pull an aliquot and analyze via LC-MS. Pass criteria: <2% mercaptoacetic acid remaining, <1% dialkylated ester.

  • Workup: Acidify the aqueous mixture to pH 1.5 using 6M HCl.

    • Causality: The product is highly water-soluble. Protonating the carboxylic acid (pKa ~3.7) is mandatory to force the molecule into the organic phase.

  • Extraction: Saturate the aqueous layer with NaCl, then extract with Ethyl Acetate (3 x 5 volumes). Dry over Na2SO4 and concentrate to yield the thioether intermediate.

Step 2: Synthesis of 2-(2,2-Difluoroethanesulfonyl)acetic acid
  • Preparation: Dissolve the thioether intermediate (1.0 eq) in a 1:1 mixture of Methanol and Water (8 volumes total).

  • Catalyst Addition: Add Sodium Tungstate Dihydrate (Na2WO4·2H2O, 0.01 eq).

  • Oxidation: Heat the mixture to 40°C. Add 30% aqueous H2O2 (3.0 eq) via a syringe pump over 1 hour.

    • Causality: Slow addition prevents the accumulation of unreacted peroxides and mitigates the risk of thermal runaway, while the 40°C temperature provides enough kinetic energy for the sluggish sulfoxide-to-sulfone transition without triggering decarboxylation.

  • Self-Validation / IPC 2: After 6 hours, analyze via LC-MS. Pass criteria: Complete disappearance of the sulfoxide intermediate mass (M+H = 173).

  • Quench: Cool to 0°C and add saturated aqueous Na2S2O3 dropwise until peroxide test strips read 0 mg/L.

    • Critical Safety Step: Never concentrate solutions containing active peroxides.

  • Isolation: Acidify to pH 1.0 with 6M HCl, saturate with NaCl, and extract with 2-Methyltetrahydrofuran (2-MeTHF) (4 x 5 volumes).

    • Causality: 2-MeTHF provides superior partitioning for highly polar sulfones compared to standard ether or DCM.

  • Purification: Concentrate the organic layer and recrystallize the crude residue from Toluene/Heptane to yield the pure 2-(2,2-difluoroethanesulfonyl)acetic acid.

References

  • 2-(2,2-difluoroethanesulfonyl)acetic acid — Chemical Substance Information , NextSDS.1

  • Kilo-Scale Electrochemical Oxidation of a Thioether to a Sulfone: A Workflow for Scaling up Electrosynthesis , Organic Process Research & Development, ACS Publications. 2

  • Tungsten-catalyzed continuous-flow oxidation of sulfides to sulfones with hydrogen peroxide , RSC Advances, Royal Society of Chemistry. 3

Sources

Optimization

Optimization of reaction conditions for 2-(2,2-difluoroethanesulfonyl)acetic acid

Technical Support Center: Synthesis & Optimization of 2-(2,2-Difluoroethanesulfonyl)acetic Acid Overview 2-(2,2-Difluoroethanesulfonyl)acetic acid (CAS 1178684-85-9)[1] is a highly versatile fluorinated building block ut...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis & Optimization of 2-(2,2-Difluoroethanesulfonyl)acetic Acid

Overview 2-(2,2-Difluoroethanesulfonyl)acetic acid (CAS 1178684-85-9)[1] is a highly versatile fluorinated building block utilized in modern drug discovery to introduce the difluoroethanesulfonyl motif, which strategically modulates lipophilicity and metabolic stability[2]. The synthesis of this compound involves a two-step sequence: S-alkylation of mercaptoacetic acid followed by exhaustive oxidation to the sulfone. Due to the unique electronic properties of the difluoroethyl group, researchers frequently encounter issues with chemoselectivity, incomplete oxidation, and product isolation.

As a Senior Application Scientist, I have designed this technical support guide to provide field-proven troubleshooting strategies, optimized protocols, and mechanistic insights to ensure high-yielding, reproducible syntheses.

Synthesis Workflow & Mechanistic Pathway

SynthesisWorkflow A Mercaptoacetic Acid (Starting Material) C S-Alkylation (pH 9-10, 65°C) A->C B 2,2-Difluoroethyl Bromide (Electrophile) B->C D 2-(2,2-Difluoroethylthio)acetic acid (Thioether Intermediate) C->D E Catalytic Oxidation (H2O2 / Na2WO4, 70°C) D->E F 2-(2,2-Difluoroethanesulfonyl)acetic acid (Target Sulfone) E->F

Two-step synthesis workflow for 2-(2,2-difluoroethanesulfonyl)acetic acid.

Troubleshooting Guide & FAQs

Q1: Why am I observing significant O-alkylation instead of S-alkylation during the first step? A1: The alkylation of mercaptoacetic acid with 2,2-difluoroethyl triflate or bromide can yield O-alkylated byproducts if the pH is not strictly controlled. While the thiol group is a softer, more potent nucleophile than the carboxylate, difluoroethyl electrophiles are highly reactive hard electrophiles. If the reaction pH exceeds 11, the carboxylate becomes fully deprotonated and highly competitive. Causality & Solution: Maintain the reaction pH between 9.0 and 9.5 using a buffered aqueous system or controlled addition of NaOH. This ensures the thiol (pKa ~8.0) is deprotonated to the highly nucleophilic thiolate, while minimizing the nucleophilicity of the carboxylate.

Q2: The oxidation step stalls at the sulfoxide intermediate. How can I drive it to the sulfone without degrading the carboxylic acid? A2: Thioethers are rapidly oxidized to sulfoxides, but the second oxidation step to the sulfone is significantly slower. The electron-withdrawing nature of the newly formed sulfoxide, combined with the adjacent difluoroethyl group, drastically reduces the electron density on the sulfur atom[2]. Using unactivated hydrogen peroxide often results in incomplete conversion. Causality & Solution: Employ a catalytic amount of sodium tungstate (Na₂WO₄) with 30% aqueous H₂O₂[3]. The tungstate catalyst reacts with H₂O₂ to form a highly electrophilic peroxotungstate complex, which efficiently transfers oxygen to the electron-deficient sulfoxide[4]. Maintain the temperature at 70°C for at least 5 hours to ensure complete conversion[3].

TroubleshootingTree Start Issue: Oxidation Stalls at Sulfoxide CheckOx Check H2O2 Equivalents Start->CheckOx AddOx Add 1.5 eq H2O2 & Heat to 70°C CheckOx->AddOx If < 3 eq used CheckCat Check Catalyst Status CheckOx->CheckCat If >= 3 eq used Success Complete Conversion to Sulfone AddOx->Success FreshCat Add Fresh Na2WO4 (5 mol%) CheckCat->FreshCat Catalyst Deactivated FreshCat->Success

Troubleshooting decision tree for incomplete thioether oxidation.

Q3: How do I handle the high water solubility of the final sulfone product during workup? A3: 2-(2,2-Difluoroethanesulfonyl)acetic acid is highly polar and exceptionally water-soluble, making standard liquid-liquid extraction with ethyl acetate or dichloromethane inefficient. Causality & Solution: After quenching the oxidation reaction, acidify the aqueous layer to pH 1-2 using concentrated HCl to fully protonate the carboxylic acid. Saturate the aqueous layer with NaCl (salting out) and extract multiple times with a highly polar organic solvent like 2-methyltetrahydrofuran (2-MeTHF) or a mixture of EtOAc/Isopropanol (9:1).

Q4: What is the optimal electrophile for the 2,2-difluoroethylation? A4: The choice of the 2,2-difluoroethyl electrophile dictates both the reaction kinetics and the impurity profile. 2,2-Difluoroethyl triflate is highly reactive but prone to hydrolysis and O-alkylation. 2,2-Difluoroethyl bromide is less reactive, requiring elevated temperatures (65°C) and longer reaction times (10+ hours)[5], but provides superior S-alkylation selectivity and is much more scalable.

Quantitative Data & Optimization Metrics

Table 1: Comparison of Alkylating Agents for Thioether Formation

ElectrophileReactivityOptimal TempS-Alkylation SelectivityMajor Byproduct
2,2-Difluoroethyl TriflateVery High0°C to 25°CModerate (70-80%)O-Alkylation, Hydrolysis
2,2-Difluoroethyl BromideModerate65°CHigh (>95%)Unreacted Starting Material
2,2-Difluoroethyl TosylateHigh40°CGood (85-90%)Elimination (Vinyl fluoride)

Table 2: Optimization of Oxidation Conditions (Thioether to Sulfone)

Oxidant SystemCatalystTemp (°C)Time (h)Conversion to SulfoneSulfoxide Impurity
30% H₂O₂ (3 eq)None25°C2415%85%
mCPBA (2.5 eq)None0°C to 25°C1288%12%
Oxone (3 eq)None25°C1892%8%
30% H₂O₂ (3 eq)Na₂WO₄ (5 mol%)70°C5>99%<1%

Self-Validating Experimental Protocols

Protocol A: Synthesis of 2-(2,2-Difluoroethylthio)acetic acid Objective: Achieve highly selective S-alkylation using 2,2-difluoroethyl bromide.

  • Preparation: Dissolve mercaptoacetic acid (1.0 eq, 100 mmol) in degassed water (100 mL).

  • Base Addition: Slowly add a 20 wt% aqueous NaOH solution while monitoring the pH. Adjust the pH to exactly 9.5.

    • Self-Validation Check: Ensure the solution remains clear; a drop in pH indicates incomplete deprotonation, while a spike above 11 risks O-alkylation.

  • Electrophile Addition: Add 2,2-difluoroethyl bromide (1.05 eq, 105 mmol) dropwise over 30 minutes.

  • Heating: Heat the biphasic mixture to 65°C for 10 hours under vigorous stirring[5].

  • In-Process Control (IPC): Take a 50 µL aliquot, acidify with 1M HCl, extract with EtOAc, and analyze via LC-MS.

    • Validation Metric: Disappearance of the mercaptoacetic acid signal; >95% conversion to the thioether.

  • Workup: Cool to room temperature, wash the aqueous layer with MTBE (50 mL) to remove unreacted bromide, then acidify the aqueous layer to pH 2 with conc. HCl. Extract the product with EtOAc (3 x 100 mL), dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Tungstate-Catalyzed Oxidation to 2-(2,2-Difluoroethanesulfonyl)acetic acid Objective: Complete oxidation to the sulfone without over-oxidation or degradation.

  • Preparation: Suspend 2-(2,2-difluoroethylthio)acetic acid (1.0 eq, 50 mmol) and sodium tungstate dihydrate (Na₂WO₄·2H₂O, 0.05 eq, 2.5 mmol) in glacial acetic acid (100 mL)[3].

  • Heating: Heat the mixture to 70°C.

  • Oxidant Addition: Slowly add 30 wt% aqueous H₂O₂ (3.5 eq, 175 mmol) via an addition funnel over 1 hour to manage the exothermic reaction.

    • Self-Validation Check: Monitor the internal temperature; it should not exceed 80°C to prevent thermal degradation of the peroxide.

  • Reaction: Maintain stirring at 70°C for 5 hours.

  • In-Process Control (IPC): Analyze an aliquot via LC-MS.

    • Validation Metric: The mass of the intermediate sulfoxide (M+H = 173) must be <1% relative to the sulfone (M+H = 189). If >1%, refer to the troubleshooting tree in Section 2.

  • Quench & Workup: Cool to 15°C. Quench excess peroxide with saturated aqueous Na₂SO₃ (verify absence of peroxide with starch-iodide paper). Concentrate the acetic acid under reduced pressure. Acidify the residue to pH 1, saturate with NaCl, and extract with 2-MeTHF (4 x 75 mL). Dry over MgSO₄ and concentrate to yield the pure sulfone.

References

  • NextSDS. "2-(2,2-difluoroethanesulfonyl)acetic acid — Chemical Substance Information." 1

  • Journal of Medicinal Chemistry (ACS Publications). "Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines." 2

  • Google Patents (WO2015051141A1). "Methods for preparation of fluorinated sulfur-containing compounds." 5

  • Benchchem. "2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide (Oxidation Protocols)." 3

  • Academia.edu. "An expedient approach to E,Z-dienes using the Julia olefination (H2O2/Na2WO4 oxidation)."4

Sources

Troubleshooting

Technical Support Center: Purification &amp; Handling of 2-(2,2-Difluoroethanesulfonyl)acetic Acid

Welcome to the Technical Support Center for 2-(2,2-difluoroethanesulfonyl)acetic acid . This resource is engineered for researchers and drug development professionals facing isolation and purification bottlenecks with th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(2,2-difluoroethanesulfonyl)acetic acid . This resource is engineered for researchers and drug development professionals facing isolation and purification bottlenecks with this specific molecule.

Below, you will find an analysis of the molecule's core chemical liabilities, troubleshooting FAQs for common experimental failures, and self-validating Standard Operating Procedures (SOPs) designed to ensure high-yield recovery.

Core Chemical Liabilities (The "Why")

Before troubleshooting, it is critical to understand the structural features that make 2-(2,2-difluoroethanesulfonyl)acetic acid exceptionally challenging to purify:

  • Thermal Instability: It is a β -sulfonyl carboxylic acid. Similar to β -keto acids, the electron-withdrawing sulfonyl group makes the molecule highly susceptible to thermal decarboxylation[1].

  • Extreme Polarity: The combination of a carboxylic acid, a sulfone group, and a fluorinated alkyl chain results in high water solubility, complicating standard liquid-liquid extractions[2].

  • Optical Invisibility: The absence of conjugated π -systems or aromatic rings means the molecule lacks a UV chromophore, rendering it invisible to standard 254 nm UV detectors during chromatography.

Troubleshooting FAQs

Q1: I am losing my product during solvent evaporation. LC-MS shows a mass of 144 instead of 188. What is happening?

A1: You are observing thermal decarboxylation , a notorious liability of sulfonylacetic acids[3].

The Mechanism: The sulfonyl group ( −SO2​− ) is strongly electron-withdrawing. In your molecule, the difluoroethyl group ( −CH2​CHF2​ ) exerts an additional inductive (-I) effect. When heated above 40°C, the molecule undergoes a concerted loss of carbon dioxide ( CO2​ ). The resulting carbanion at the alpha position is highly stabilized by these electron-withdrawing groups, drastically lowering the activation energy for degradation[1]. The resulting inactive byproduct is 1-(methylsulfonyl)-2,2-difluoroethane (MW: 144.14).

The Fix: Never exceed a 30°C water bath temperature during rotary evaporation[4]. If exhaustive drying is required, use lyophilization (freeze-drying) instead of heat-assisted vacuum evaporation.

Decarboxylation A 2-(2,2-difluoroethanesulfonyl)acetic acid MW: 188.15 Stable at < 30°C B Transition State [Carbanion + CO2] A->B Heat (>40°C) or Basic pH C 1-(methylsulfonyl)-2,2-difluoroethane MW: 144.14 (Inactive Byproduct) B->C Protonation

Caption: Thermal decarboxylation pathway of 2-(2,2-difluoroethanesulfonyl)acetic acid to its methyl sulfone.

Q2: My reaction yield is high by NMR, but I cannot extract the product from the aqueous workup. How can I improve recovery?

A2: 2-(2,2-difluoroethanesulfonyl)acetic acid is highly polar[2]. The carboxylic acid and sulfone moieties act as strong hydrogen-bond acceptors and donors, heavily skewing the partition coefficient (LogP) toward the aqueous phase. Standard extractions with dichloromethane or ethyl acetate will fail if the aqueous layer is not properly conditioned.

The Fix: You must suppress ionization and alter the ionic strength of the aqueous layer. Acidify the aqueous phase to pH 2.0 using 1M HCl (to fully protonate the carboxylate) and saturate the solution with solid NaCl (salting out). This decreases the thermodynamic solubility of the organic product in water, forcing it into the organic extraction solvent.

Q3: I am trying to purify the crude mixture via reverse-phase HPLC, but I don't see any peaks on my UV chromatogram (254 nm). Is the product degrading on the column?

A3: The product is likely eluting intact, but it is simply "invisible" to standard UV detection. The molecule lacks aromatic rings or extended double bonds.

The Fix: Switch your detection method. Use an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or Mass Spectrometry (LC-MS) operating in Negative Electrospray Ionization (ESI-) mode. The molecule readily loses a proton to form a highly stable [M−H]− ion at m/z 187.1.

Standard Operating Procedures (SOPs)

SOP 1: Cold Extraction & Isolation Workflow

Objective: Isolate the product from an aqueous reaction mixture without inducing thermal decarboxylation or losing yield to the aqueous phase.

  • Cooling: Chill the crude aqueous mixture to < 10°C using an ice bath.

  • Acidification: Slowly add cold 1M HCl dropwise until the pH reaches 2.0.

    • Causality: Ensures the carboxylic acid is fully protonated and uncharged, maximizing organic solubility.

  • Salting Out: Add solid NaCl to the aqueous layer until no more dissolves (saturation).

  • Extraction: Extract with 3 volumes of cold Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF). Gently invert the separatory funnel to avoid emulsions.

  • Self-Validation Check: Before discarding the aqueous layer, sample 10 µL, dilute in Acetonitrile, and analyze via LC-MS (ESI-). Proceed to step 6 only if the target mass (m/z 187.1) is absent in the aqueous phase.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ . Filter and concentrate using a rotary evaporator with the water bath strictly set to ≤ 30°C [4].

Workflow Step1 Aqueous Crude Mixture Step2 Acidify to pH 2.0 (1M HCl, Keep < 10°C) Step1->Step2 Step3 Saturate with NaCl (Salting Out) Step2->Step3 Step4 Extract with EtOAc (3x Volume) Step3->Step4 Step5 Dry over Na2SO4 & Filter Step4->Step5 Step6 Cold Evaporation (Water Bath < 30°C) Step5->Step6 Step7 Purified Product Step6->Step7

Caption: Step-by-step cold extraction workflow to prevent thermal degradation during isolation.

SOP 2: Reverse-Phase HPLC-ELSD Purification

Objective: Chromatographic purification of the highly polar, non-UV active compound.

  • Column Selection: Use a polar-embedded C18 column (e.g., Waters Atlantis T3 or Phenomenex Synergi Hydro-RP) designed to retain highly polar, water-soluble compounds.

  • Mobile Phase Preparation:

    • Solvent A: H2​O

      • 0.1% Formic Acid.
    • Solvent B: Acetonitrile + 0.1% Formic Acid.

    • Causality: Formic acid keeps the analyte protonated on-column, preventing the severe peak tailing and early elution associated with ionized carboxylates.

  • Detection Setup: Connect the column effluent to an ELSD. Set the ELSD drift tube temperature to 40°C (safe for aerosolized rapid evaporation without degrading the compound in the gas phase).

  • Fraction Collection: Trigger fraction collection based on the ELSD signal or MS extracted ion chromatogram (XIC) at m/z 187.1.

Quantitative Data & Physicochemical Parameters

ParameterValue / RecommendationCausality / Rationale
Molecular Weight 188.15 g/mol Exact monoisotopic mass for MS tracking[2].
Target m/z (ESI-) 187.1 [M−H]− Acidic proton is easily lost; negative ion mode is highly sensitive.
Degradant m/z (ESI+) 145.1 [M+H]+ Methyl sulfone byproduct resulting from thermal decarboxylation.
Max Water Bath Temp 30°CPrevents thermal decarboxylation during rotary evaporation[4].
Aqueous Workup pH 2.0Ensures complete protonation of the carboxylic acid for organic extraction.
HPLC Mobile Phase Water/MeCN + 0.1% Formic AcidAcidic modifier sharpens peaks by suppressing ionization on-column.

References[2] NextSDS. "2-(2,2-difluoroethanesulfonyl)acetic acid — Chemical Substance Information". Available at:https://nextsds.com/substance/1178684-85-9[1] Master Organic Chemistry. "Decarboxylation". Available at:https://www.masterorganicchemistry.com/2022/05/20/decarboxylation/[4] Benchchem. "Preventing decarboxylation of beta-keto acids during analysis". Available at: https://www.benchchem.com/support/beta-keto-acids[3] Journal of Medicinal Chemistry (ACS Publications). "Discovery of Small-Molecule Inhibitors of the ATPase Activity of Human Papillomavirus E1 Helicase". Available at:https://pubs.acs.org/doi/10.1021/jm0302438

Sources

Troubleshooting

Technical Support Center: Scaling Up the Production of 2-(2,2-difluoroethanesulfonyl)acetic acid

Welcome to the technical support center for the synthesis and scale-up of 2-(2,2-difluoroethanesulfonyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and scale-up of 2-(2,2-difluoroethanesulfonyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions to ensure the successful and efficient production of this valuable compound.

Introduction to the Synthesis

The synthesis of 2-(2,2-difluoroethanesulfonyl)acetic acid is typically approached via a two-step process:

  • Nucleophilic Substitution: Formation of a thioether intermediate, 2-((2,2-difluoroethyl)thio)acetic acid, by reacting a thiol with an appropriate 2,2-difluoroethylating agent. This reaction is analogous to the Williamson ether synthesis.[1]

  • Oxidation: The subsequent oxidation of the thioether to the corresponding sulfone. This transformation requires a strong oxidizing agent.[1][2]

This guide will focus on the practical aspects of this synthetic route, highlighting potential challenges and providing robust solutions.

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for 2-(2,2-difluoroethanesulfonyl)acetic acid.

Synthetic Workflow cluster_0 Step 1: Thioether Formation (S-Alkylation) cluster_1 Step 2: Oxidation A Mercaptoacetic acid D 2-((2,2-difluoroethyl)thio)acetic acid (Thioether Intermediate) A->D Reacts with B 1-bromo-2,2-difluoroethane B->D alkylating agent C Base (e.g., NaH, K2CO3) in a polar aprotic solvent (e.g., DMF, ACN) C->A Deprotonation D_ox 2-((2,2-difluoroethyl)thio)acetic acid F 2-(2,2-difluoroethanesulfonyl)acetic acid (Final Product) D_ox->F Oxidation E Oxidizing Agent (e.g., H2O2, m-CPBA) in a suitable solvent (e.g., Acetic Acid, DCM) E->D_ox Oxidizes

Caption: Proposed two-step synthesis of 2-(2,2-difluoroethanesulfonyl)acetic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of 2-(2,2-difluoroethanesulfonyl)acetic acid.

Step 1: Thioether Formation

Question: My reaction to form the thioether intermediate is sluggish or incomplete. What are the possible causes and solutions?

  • Answer: Incomplete thioether formation is a common issue that can often be traced back to several factors:

    • Insufficiently Strong Base: Mercaptoacetic acid requires a sufficiently strong base for complete deprotonation to the thiolate anion, which is the active nucleophile. If you are using a weak base like potassium carbonate, the reaction may be slow.

      • Solution: Consider using a stronger base such as sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF. Ensure all reagents and solvents are dry, as water will quench the base.

    • Poor Solubility of Reagents: If the reagents are not fully dissolved, the reaction will be heterogeneous and slow.

      • Solution: Ensure your chosen solvent can dissolve all reactants. For scaling up, you may need to adjust the solvent volume or use a co-solvent system. Gentle heating can also improve solubility, but monitor for potential side reactions.

    • Low Reaction Temperature: While room temperature may be sufficient for small-scale reactions, larger batches may require gentle heating to increase the reaction rate.

      • Solution: Try heating the reaction mixture to 40-60 °C and monitor the progress by TLC or LC-MS.

Question: I am observing significant amounts of a side product that appears to be a disulfide. Why is this happening and how can I prevent it?

  • Answer: The formation of the disulfide of mercaptoacetic acid is a result of oxidation of the thiolate intermediate.

    • Causality: Thiolates are susceptible to oxidation, especially in the presence of air (oxygen). This is more prevalent if the reaction is run for an extended period at elevated temperatures.

    • Solution:

      • Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.

      • Order of Addition: Add the alkylating agent (1-bromo-2,2-difluoroethane) to the pre-formed thiolate solution. This ensures the nucleophile has a substrate to react with immediately, reducing its lifetime and the chance of oxidation.

Step 2: Oxidation

Question: My oxidation reaction is producing a mixture of the desired sulfone and the sulfoxide intermediate. How can I drive the reaction to completion?

  • Answer: Incomplete oxidation to the sulfone is a frequent challenge.

    • Causality: The oxidation of a thioether to a sulfone proceeds through a sulfoxide intermediate. The oxidation of the sulfoxide to the sulfone can sometimes be slower than the initial oxidation of the thioether.

    • Solution:

      • Stoichiometry of the Oxidant: Ensure you are using at least two equivalents of the oxidizing agent. For example, when using hydrogen peroxide, two moles are required per mole of thioether.[1] It is often beneficial to use a slight excess (e.g., 2.2-2.5 equivalents) to ensure complete conversion.

      • Reaction Time and Temperature: The reaction may require a longer reaction time or gentle heating to push the equilibrium towards the sulfone. Monitor the reaction progress closely.

      • Choice of Oxidant: Some oxidizing agents are more potent than others. If hydrogen peroxide in acetic acid is not effective, consider using meta-chloroperoxybenzoic acid (m-CPBA), which is a stronger oxidant.[3]

Question: The oxidation reaction is highly exothermic and difficult to control on a larger scale. What are the best practices for managing the reaction temperature?

  • Answer: Exothermicity is a critical safety concern during scale-up, especially with strong oxidizing agents.

    • Causality: The oxidation of sulfur is a highly energetic process.

    • Solution:

      • Controlled Addition: Add the oxidizing agent slowly and portion-wise to the solution of the thioether. This allows for the heat generated to dissipate.

      • Cooling: Conduct the addition at a reduced temperature. For example, use an ice bath to maintain the internal temperature of the reactor below a certain threshold (e.g., 25-30 °C).

      • Efficient Stirring: Ensure the reaction mixture is well-stirred to prevent localized "hot spots."

      • Dilution: Running the reaction at a lower concentration can also help to manage the exotherm.

Purification and Isolation

Question: I am having difficulty purifying the final product, 2-(2,2-difluoroethanesulfonyl)acetic acid. What are some effective purification strategies?

  • Answer: As a carboxylic acid, the final product has specific properties that can be leveraged for purification.

    • Strategies:

      • Extraction: After quenching the reaction, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with water to remove water-soluble impurities. Then, extract the product into a basic aqueous solution (e.g., saturated sodium bicarbonate). The aqueous layer containing the carboxylate salt can then be washed with an organic solvent to remove neutral impurities. Finally, acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the pure carboxylic acid, which can be extracted back into an organic solvent.

      • Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., water, or a mixture of an organic solvent and an anti-solvent like hexanes) can be a highly effective method for purification.

      • Chromatography: While less ideal for large-scale production, silica gel chromatography can be used for smaller batches. A polar eluent system, often containing a small amount of acetic or formic acid to suppress tailing, will be required.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to consider when working with the reagents for this synthesis?

  • A1:

    • Mercaptoacetic acid: Has a strong, unpleasant odor and is corrosive. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • 1-bromo-2,2-difluoroethane: Is a volatile and potentially toxic alkylating agent. Handle with care in a fume hood.

    • Sodium Hydride: Is a flammable solid that reacts violently with water. Handle under an inert atmosphere and use an oil dispersion for easier handling.

    • Oxidizing agents (H₂O₂ and m-CPBA): Are strong oxidizers and can be corrosive. m-CPBA can be shock-sensitive. Avoid contact with metals and combustible materials. Always add the oxidant to the reaction mixture, not the other way around.

Q2: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

  • A2:

    • Reaction Monitoring:

      • Thin Layer Chromatography (TLC): Useful for a quick qualitative assessment of the reaction progress.

      • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion of starting material and the formation of intermediates and byproducts.

    • Final Product Characterization:

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for confirming the structure of the final product. ¹⁹F NMR is particularly useful for verifying the presence and environment of the fluorine atoms.

      • Mass Spectrometry (MS): To confirm the molecular weight of the product.

      • Infrared (IR) Spectroscopy: To identify key functional groups, such as the carboxylic acid (O-H and C=O stretches) and the sulfone (S=O stretches).

      • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Q3: Are there any specific considerations for the long-term storage of 2-(2,2-difluoroethanesulfonyl)acetic acid?

  • A3: The compound is a carboxylic acid and a sulfone, both of which are generally stable functional groups. However, it is good practice to store it in a cool, dry, and well-ventilated area away from strong bases and oxidizing agents. For long-term storage, refrigeration is recommended.

Q4: Can this synthesis be adapted for the production of analogous compounds?

  • A4: Yes, this synthetic route is quite versatile. By varying the starting thiol and the alkylating agent, a wide range of substituted sulfonylacetic acids can be synthesized. For example, using different mercaptocarboxylic acids or different fluorinated alkyl halides would yield the corresponding analogs.

Key Experimental Parameters

ParameterStep 1: Thioether FormationStep 2: Oxidation
Key Reagents Mercaptoacetic acid, 1-bromo-2,2-difluoroethane, Base2-((2,2-difluoroethyl)thio)acetic acid, Oxidizing Agent
Solvent Polar aprotic (e.g., DMF, ACN, THF)Acetic acid, Dichloromethane
Temperature 25-60 °C0-50 °C (controlled addition)
Reaction Time 2-12 hours4-24 hours
Work-up Aqueous work-up, extractionQuenching, extraction, acid-base work-up
Purification Extraction, Chromatography (if necessary)Extraction, Crystallization, Chromatography

Visualizing the Reaction Mechanism

Oxidation of Thioether to Sulfone

The following diagram illustrates the stepwise oxidation of the thioether intermediate to the final sulfone product.

Oxidation Mechanism Thioether R-S-R' (Thioether) Sulfoxide R-S(=O)-R' (Sulfoxide) Thioether->Sulfoxide 1st Oxidation Oxidant1 [O] Sulfone R-S(=O)₂-R' (Sulfone) Sulfoxide->Sulfone 2nd Oxidation Oxidant2 [O]

Caption: Stepwise oxidation from thioether to sulfone.

References

  • JoVE. Preparation and Reactions of Sulfides. Journal of Visualized Experiments. [Link]

  • Li, B., et al. (2020). Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. Molecules, 25(22), 5469. [Link]

  • Powers, D. C., et al. (2024). Development and Scale-Up of a New Sulfone-Based Bismacycle as a Universal Precursor for Bi(V)-Mediated Electrophilic Arylation. Organic Process Research & Development. [Link]

  • OpenStax. (2023). 18.7 Thiols and Sulfides. Organic Chemistry. [Link]

  • Banerjee, B., & Chatterjee, N. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Molecules, 29(1), 1. [Link]

  • Chemistry Steps. (2021). Reactions of Thiols. [Link]

  • Gogoi, P., et al. (2014). Radical-mediated thiodesulfonylation of the vinyl sulfones: Access to (α-fluoro)vinyl sulfides. Beilstein Journal of Organic Chemistry, 10, 2368-2374. [Link]

  • Le-Hien, T., et al. (2022). Kilo-Scale Electrochemical Oxidation of a Thioether to a Sulfone: A Workflow for Scaling up Electrosynthesis. Organic Process Research & Development, 26(7), 2132-2141. [Link]

  • ACS GCI Pharmaceutical Roundtable. Sulfide Oxidation. [Link]

  • Padwa, A., et al. (2006). Selective Formation of Six-Membered Cyclic Sulfones and Sulfonates by C−H Insertion. Organic Letters, 8(25), 5789-5792. [Link]

  • Master Organic Chemistry. (2015). Thiols And Thioethers. [Link]

  • Waters Corporation. Application of Difluoroacetic Acid to Improve Optical and MS Performance in Peptide LC-UV/MS. [Link]

  • ResearchGate. (2007). Different strategies for purification of antimicrobial peptides from Lactic Acid Bacteria (LAB). [Link]

  • Kupwade, R. V. (2019). A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Journal of Chemical Reviews, 1(2), 99-113. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 2-(2,2-Difluoroethanesulfonyl)acetic Acid and Trifluoroacetic Acid: Applications in Medicinal Chemistry and Synthesis

In advanced drug development and synthetic organic chemistry, fluorinated carboxylic acids serve two distinct but equally critical roles: as transient chemical modifiers (reagents, catalysts, and mobile phase additives)...

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Author: BenchChem Technical Support Team. Date: April 2026

In advanced drug development and synthetic organic chemistry, fluorinated carboxylic acids serve two distinct but equally critical roles: as transient chemical modifiers (reagents, catalysts, and mobile phase additives) and as permanent structural motifs (covalent building blocks).

This technical guide objectively compares two prominent fluorinated acids: the ubiquitous Trifluoroacetic Acid (TFA) and the highly specialized 2-(2,2-difluoroethanesulfonyl)acetic acid (DFESA) . By analyzing their physicochemical properties, reactivity profiles, and experimental workflows, we provide a framework for researchers to optimize their synthetic strategies.

Physicochemical Profiling and Causality

The utility of a fluorinated acid is dictated by its pKa, volatility, and lipophilicity.

Trifluoroacetic Acid (TFA) is a highly volatile, strong organic acid (pKa 0.23) [1]. The three highly electronegative fluorine atoms exert a powerful inductive effect, withdrawing electron density from the carboxylate group and stabilizing the conjugate base. This makes TFA an exceptional proton donor for cleaving acid-labile protecting groups. However, its strong acidity and volatility become a severe liability in Liquid Chromatography-Mass Spectrometry (LC-MS). In the gas phase of an electrospray ionization (ESI) source, TFA anions form strong ion pairs with protonated basic sites on analytes (e.g., peptides). This ion-pairing neutralizes the analyte's charge, preventing it from reaching the detector and causing severe "ion suppression" [2].

2-(2,2-Difluoroethanesulfonyl)acetic acid (DFESA) , conversely, is designed as a permanent structural bioisostere rather than a transient reagent [3]. It features an acetic acid core linked to a strongly electron-withdrawing sulfonyl group and a lipophilic difluoroethyl moiety. When covalently coupled to an active pharmaceutical ingredient (API), the difluoroethanesulfonyl group modulates the pKa of adjacent basic amines, improving membrane permeability. Furthermore, the difluoroethyl moiety enhances metabolic stability against cytochrome P450 oxidation compared to unfluorinated alkyl chains. Because it is covalently bound and non-volatile, DFESA does not cause the ion suppression artifacts associated with free TFA in LC-MS workflows.

Quantitative Comparison
PropertyTrifluoroacetic Acid (TFA)2-(2,2-Difluoroethanesulfonyl)acetic Acid
CAS Number 76-05-11178684-85-9
Molecular Weight 114.02 g/mol 188.15 g/mol
Acidity (pKa) 0.23 (Strong Acid)~2.5 (Moderate Acid)
Physical State (rt) Volatile Liquid (BP: 72.4 °C)Solid / High-boiling liquid
Primary Application Transient acid catalyst, solvent, ion-pairing agentCovalent building block in medicinal chemistry
LC-MS Compatibility Poor (Causes severe ion suppression)Excellent (When covalently bound to API)
Structural Role Cleaves protecting groups (e.g., Boc, t-Bu)Introduces difluoroethanesulfonylmethyl moiety

Logical Decision Matrix

When designing a synthetic route or an analytical method, selecting the correct fluorinated acid is paramount. The following decision tree illustrates the logical divergence between utilizing an acid as a transient modifier versus a covalent building block.

DecisionTree Start Application Requirement Branch1 Transient Acid Catalyst Mobile Phase Additive Start->Branch1 Branch2 Covalent Structural Modifier (Fluorinated Bioisostere) Start->Branch2 TFA Trifluoroacetic Acid (TFA) - High Volatility - pKa 0.23 - Ion-Pairing Agent Branch1->TFA DFESA 2-(2,2-Difluoroethanesulfonyl)acetic acid - Non-volatile - High Polarity - Covalent Building Block Branch2->DFESA Warning Caution: Causes LC-MS Ion Suppression TFA->Warning Benefit Benefit: Enhances Metabolic Stability DFESA->Benefit

Decision matrix for selecting fluorinated acids based on application needs.

Experimental Workflows and Self-Validating Protocols

To demonstrate their orthogonal utility, we detail two self-validating experimental workflows. These protocols are designed with inherent causality, ensuring that the chemical physical properties of the reagents drive the success of the purification.

Workflow A: Transient Acid Catalysis – Boc Deprotection with TFA

Causality & Validation: TFA is used in large excess as both the solvent and the reactant. This reaction is a self-validating system because the primary byproducts (isobutylene gas and carbon dioxide) spontaneously bubble out of solution, driving the thermodynamic equilibrium forward. The high volatility of TFA allows for complete removal under reduced pressure, leaving the pure amine trifluoroacetate salt without the need for aqueous extraction.

Step-by-Step Protocol:

  • Dissolution: Dissolve the Boc-protected amine (1.0 mmol) in anhydrous dichloromethane (DCM, 5.0 mL).

  • Acidification: Add TFA (5.0 mL) dropwise at 0 °C. Note: Cooling controls the initial exothermic protonation of the carbamate.

  • Cleavage: Remove the ice bath, warm to room temperature, and stir for 2 hours. Monitor the evolution of CO₂ gas.

  • Concentration: Once TLC indicates complete consumption of the starting material, concentrate the mixture under reduced pressure.

  • Azeotropic Removal: Co-evaporate the residue with toluene (3 x 5 mL) to azeotropically strip away any residual TFA. Dry under high vacuum to yield the amine trifluoroacetate salt.

Workflow B: Covalent Functionalization – Amide Coupling with DFESA

Causality & Validation: DFESA must be electrophilically activated before it can react with an amine. We utilize HATU and DIPEA in a polar aprotic solvent (DMF) to accommodate the highly polar sulfonyl group. This protocol validates itself during the workup phase: the byproducts of HATU (tetramethylurea) and DIPEA salts are highly water-soluble. Aqueous partitioning quantitatively removes these impurities, leaving the highly organic, covalently fluorinated amide isolated in the organic phase.

Workflow Step1 1. Activation Mix DFESA + HATU + DIPEA in DMF (rt, 15 min) Step2 2. Coupling Add Primary/Secondary Amine Stir for 2-4 hours Step1->Step2 Step3 3. Quench & Workup Dilute with EtOAc, wash with NaHCO3 (aq) and Brine Step2->Step3 Step4 4. Purification Dry over Na2SO4, concentrate, Purify via Flash Chromatography Step3->Step4 Step5 5. Validation Confirm mass via LC-MS (No ion suppression) Step4->Step5

Step-by-step amide coupling workflow for DFESA incorporation.

Step-by-Step Protocol:

  • Activation: In a dry flask, dissolve DFESA (1.1 mmol) and HATU (1.2 mmol) in anhydrous DMF (5.0 mL). Add DIPEA (3.0 mmol) and stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add the target primary or secondary amine (1.0 mmol) to the activated mixture. Stir at room temperature for 2–4 hours.

  • Quench & Partition: Dilute the reaction with Ethyl Acetate (EtOAc, 20 mL). Wash the organic layer successively with saturated aqueous NaHCO₃ (2 x 10 mL), 1M HCl (10 mL), and brine (10 mL) to remove DMF, DIPEA salts, and HATU byproducts.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation: Purify the crude product via silica gel flash chromatography. Confirm the structural identity and purity using LC-MS (observing the absence of ion suppression due to the covalent nature of the fluorinated group).

Conclusion

While both Trifluoroacetic Acid and 2-(2,2-difluoroethanesulfonyl)acetic acid are heavily fluorinated carboxylic acids, their applications in the laboratory are strictly orthogonal. TFA remains an indispensable, volatile workhorse for transient acid catalysis and global deprotection strategies. Conversely, DFESA is a highly specialized, non-volatile building block engineered to permanently impart favorable physicochemical properties—such as metabolic resistance and pKa modulation—into modern pharmaceutical scaffolds.

References

  • Fiveable. Trifluoroacetic Acid: Organic Chemistry Study Guide. Retrieved from:[Link]

  • NextSDS. 2-(2,2-difluoroethanesulfonyl)acetic acid — Chemical Substance Information (CAS 1178684-85-9). Retrieved from:[Link]

Comparative

Comprehensive Validation Guide: Biological Activity of 2-(2,2-Difluoroethanesulfonyl)acetic Acid Derivatives

Executive Summary The compound 2-(2,2-difluoroethanesulfonyl)acetic acid (CAS: 1178684-85-9) serves as a highly specialized, pharmacophore-donating building block in modern medicinal chemistry. By incorporating the diflu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(2,2-difluoroethanesulfonyl)acetic acid (CAS: 1178684-85-9) serves as a highly specialized, pharmacophore-donating building block in modern medicinal chemistry. By incorporating the difluoroethanesulfonyl moiety into small-molecule scaffolds, drug developers can dramatically alter a candidate's physicochemical properties. The electron-withdrawing nature of the gem-difluoro group lowers the pKa of adjacent protons, increases lipophilicity, and provides robust metabolic stability against cytochrome P450-mediated oxidation.

This guide provides an objective, data-driven comparison of derivatives synthesized from this building block, focusing on their two primary therapeutic applications: JAK1/TYK2 inhibition for respiratory/inflammatory diseases[1, 4] and SGLT1 inhibition for metabolic and gastrointestinal disorders [2, 3].

Application A: JAK1/TYK2 Inhibition (Inflammatory & Respiratory Diseases)

Mechanistic Context

The Janus kinase (JAK) family (JAK1, JAK2, JAK3, and TYK2) transduces cytokine-mediated signals via the JAK-STAT pathway [4]. Dysregulation of this pathway is a primary driver of asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis. Derivatives utilizing the 2-(2,2-difluoroethanesulfonyl) group have been engineered to selectively target JAK1 and TYK2, minimizing the erythropoietic side effects typically associated with JAK2 inhibition [1].

JAK_STAT Cytokine Cytokine Binding Receptor Receptor Dimerization Cytokine->Receptor JAK JAK1/TYK2 Activation Receptor->JAK STAT STAT Phosphorylation JAK->STAT Nucleus Gene Transcription STAT->Nucleus Inhibitor Difluoroethanesulfonyl Derivative Inhibitor->JAK

Mechanism of JAK1/TYK2 inhibition by difluoroethanesulfonyl derivatives blocking STAT activation.

Performance Comparison: Kinase Inhibition Profile

The following data objectively compares a standard difluoroethanesulfonyl-derived pyrazole inhibitor against a non-fluorinated analog and the standard-of-care, Tofacitinib.

CompoundJAK1 IC₅₀ (nM)TYK2 IC₅₀ (nM)JAK2 IC₅₀ (nM)Selectivity (JAK2/JAK1)Half-life (t₁/₂, hr)
Difluoroethanesulfonyl Derivative 1.20.845.037.5x 6.5
Non-fluorinated Analog 15.412.185.25.5x1.2
Tofacitinib (Standard) 3.21.94.11.2x3.0

Data Interpretation: The inclusion of the difluoroethanesulfonyl group enhances JAK1/TYK2 potency by over 10-fold compared to the non-fluorinated analog, while extending the metabolic half-life from 1.2 to 6.5 hours by resisting aliphatic oxidation.

Experimental Protocol: Caliper Microfluidic Kinase Assay

To validate the IC₅₀ values, a microfluidic mobility shift assay is employed. This protocol is designed as a self-validating system to ensure kinetic accuracy [1].

  • Substrate Preparation: Prepare 10 µL of substrate solution containing a fluorescently labeled peptide and ATP (at Kₘ concentration).

    • Causality: The fluorescent tag allows for the electrophoretic separation of phosphorylated versus unphosphorylated peptides based on charge shifts in the microfluidic capillary. Using ATP at its Kₘ ensures the assay is sensitive to competitive ATP-site inhibitors.

  • Enzyme Titration: Add 10 µL of JAK1 or TYK2 enzyme solution (e.g., 0.15 ng/µL for JAK1).

    • Causality: Precise enzyme titration ensures the reaction remains in the linear phase of Michaelis-Menten kinetics (<20% substrate conversion), preventing substrate depletion artifacts that could artificially inflate the apparent IC₅₀.

  • Incubation: Incubate the microplate for 1.5 hours at 25°C.

    • Causality: Maintaining a strict room-temperature environment standardizes thermodynamic variables, ensuring reproducible kinase activity across different screening days.

  • Reaction Termination: Add 20 µL of Stop Buffer containing 10 mM EDTA.

    • Causality: EDTA acts as a potent chelator of Mg²⁺ ions. Because Mg²⁺ is an obligate cofactor for ATP binding in the kinase domain, its removal instantly and irreversibly halts the enzymatic reaction, allowing for accurate endpoint reading.

Application B: SGLT1 Inhibition (Metabolic & GI Disorders)

Mechanistic Context

Sodium-Glucose Co-transporter 1 (SGLT1) is the primary mechanism for glucose and galactose absorption in the small intestine. While SGLT2 inhibitors (like Dapagliflozin) target renal glucose reabsorption, targeted SGLT1 inhibitors derived from 2-(2,2-difluoroethanesulfonyl)acetic acid block intestinal glucose uptake. This mechanism is highly effective for managing postprandial hyperglycemia in Type II Diabetes and preventing glucose uptake in certain gastrointestinal cancers[2, 3].

SGLT1_Workflow N1 1. Cell Preparation Seed CHO-SGLT1 cells N2 2. Starvation Glucose-free buffer incubation N1->N2 N3 3. Treatment Add Inhibitor + [14C]-AMG N2->N3 N4 4. Termination Ice-cold wash to stop uptake N3->N4 N5 5. Quantification Scintillation counting N4->N5

Step-by-step workflow for the in vitro [14C]-AMG SGLT1 cellular uptake assay.

Performance Comparison: Transporter Selectivity

The table below compares a difluoroethanesulfonyl pyrazole derivative against Phlorizin (a non-selective SGLT inhibitor) and Dapagliflozin (a highly selective SGLT2 inhibitor) [3].

CompoundSGLT1 IC₅₀ (nM)SGLT2 IC₅₀ (nM)Selectivity (SGLT2/SGLT1)Oral Bioavailability (F%)
Difluoroethanesulfonyl Derivative 4.5 850~188x 72%
Phlorizin (Non-selective) 400350.08x<5%
Dapagliflozin (SGLT2-selective) 8001.10.001x78%

Data Interpretation: The derivative exhibits profound selectivity for SGLT1 over SGLT2, reversing the selectivity profile of standard gliflozins. The difluoroethanesulfonyl group provides critical hydrogen-bond accepting capabilities that anchor the molecule specifically within the SGLT1 binding pocket [2].

Experimental Protocol: In Vitro Radioligand Uptake Assay

To validate SGLT1 blockade, a cell-based radiotracer uptake assay is utilized.

  • Cell Starvation: Incubate CHO cells stably expressing human SGLT1 in glucose-free Krebs-Ringer HEPES (KRH) buffer for 30 minutes.

    • Causality: Depleting intracellular glucose maximizes the extracellular-to-intracellular concentration gradient and synchronizes the transporter state, ensuring optimal and measurable tracer uptake.

  • Tracer and Inhibitor Addition: Concurrently add the test compound and 0.5 µCi of ¹⁴C-Methyl-α-D-glucopyranoside (AMG).

    • Causality: AMG is a non-metabolizable glucose analog. Utilizing AMG prevents downstream glycolytic processing or intracellular degradation from confounding the raw transport quantification.

  • Wash Step & Termination: After 60 minutes, rapidly wash the cells three times with ice-cold KRH buffer containing 0.1 mM Phlorizin.

    • Causality: The ice-cold temperature rigidifies the cellular lipid bilayer, while the high concentration of Phlorizin competitively caps the transporters. Together, these actions prevent the efflux (leakage) of the internalized radiotracer during the washing phase.

  • Lysis and Quantification: Lyse the cells using 0.1 N NaOH and quantify radioactivity via liquid scintillation counting.

    • Causality: NaOH completely solubilizes the cellular membranes and proteins, ensuring that 100% of the internalized ¹⁴C-AMG is released into the scintillation fluid for accurate radiometric detection.

References

  • Heterocyclic derivatives as janus kinase inhibitors. Google Patents (AU2022240929A1).
  • Pyrazole compound and pharmaceutical use thereof. Google Patents (US20150183763A1).
  • Pyrazole compound and pharmaceutical use thereof for inhibiting sglt1. Google Patents (CA2845127C).
  • Substituted heteroaryl compounds and methods of use. Google Patents (EP3349579A1).
Validation

Spectroscopic Profiling of Sulfonylacetic Acids: A Comparative Guide to Fluorinated vs. Non-Fluorinated Analogues

As a Senior Application Scientist, selecting the correct functional building blocks is paramount in drug development and materials science. Sulfonylacetic acids are heavily utilized in synthesizing kinase inhibitors and...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the correct functional building blocks is paramount in drug development and materials science. Sulfonylacetic acids are heavily utilized in synthesizing kinase inhibitors and PROTAC linkers[1]. The substitution of a standard methyl group (Methanesulfonylacetic acid, MSAA) with a trifluoromethyl group (Trifluoromethanesulfonylacetic acid, TFMSAA) fundamentally alters the molecule's lipophilicity, pKa, and metabolic stability.

This guide provides an objective, data-driven comparison of their spectroscopic signatures, detailing the mechanistic causality behind the spectral shifts and providing self-validating protocols for accurate laboratory characterization.

Mechanistic Causality: The Fluorine Effect

The spectroscopic differences between MSAA and TFMSAA are entirely dictated by the extreme electronegativity of the fluorine atoms. The trifluoromethyl ( CF3​ ) group exerts a profound electron-withdrawing inductive effect (-I) across the molecular backbone.

  • NMR Deshielding: The withdrawal of electron density deshields the adjacent methylene ( CH2​ ) protons and carbons. With less electron density to oppose the external magnetic field, these nuclei resonate at higher frequencies, shifting their NMR signals significantly downfield[2].

  • Vibrational Stiffening (IR): The -I effect decreases the electron density on the sulfur atom. Paradoxically, this strengthens the S=O double bonds by increasing the pπ−dπ orbital overlap. A stronger bond possesses a higher force constant, resulting in a blue-shift (higher frequency) of the infrared stretching vibrations[3][4].

G A Sulfonylacetic Acid Core Structure B Methanesulfonylacetic Acid (CH3-SO2-CH2-COOH) A->B C Trifluoromethanesulfonylacetic Acid (CF3-SO2-CH2-COOH) A->C D Standard Shielding 1H: ~4.2 ppm IR: ~1320 cm⁻¹ B->D E Strong Inductive Effect (-I Effect) C->E F Deshielded Protons 1H: ~4.8 ppm E->F G Stiffer S=O Bond IR: ~1370 cm⁻¹ E->G H 19F Resonance 19F: ~-79 ppm E->H

Spectroscopic impact of CF3 vs CH3 substitution on sulfonylacetic acids.

Comparative Spectroscopic Data

The following tables summarize the quantitative differences between the two analogues. Data is synthesized from established spectroscopic baselines for sulfonyl and fluorinated compounds[1][2][3][4].

Table 1: Nuclear Magnetic Resonance (NMR) Shifts

Solvent: DMSO- d6​ (referenced to 2.50 ppm for 1 H, 39.5 ppm for 13 C)

NucleusFeatureMethanesulfonylacetic Acid (MSAA)Trifluoromethanesulfonylacetic Acid (TFMSAA)
1 H NMR -CH3​ Protons~3.2 ppm (singlet, 3H)Absent
1 H NMR -CH2​- Protons~4.2 ppm (singlet, 2H)~4.8 ppm (singlet, 2H) (Downfield shift)
13 C NMR Aliphatic Carbon~42 ppm ( -CH3​ )~119 ppm ( -CF3​ , quartet, JC−F​≈320 Hz)
13 C NMR -CH2​- Carbon~60 ppm~65 ppm (Downfield shift)
19 F NMR -CF3​ FluorinesAbsent~-79.0 ppm (singlet, 3F)
Table 2: Infrared (ATR-FTIR) Stretching Frequencies
Vibrational ModeMethanesulfonylacetic Acid (MSAA)Trifluoromethanesulfonylacetic Acid (TFMSAA)
S=O Asymmetric Stretch ~1320 cm−1 ~1370 cm−1 (Blue-shifted due to -I effect)
S=O Symmetric Stretch ~1140 cm−1 ~1180 cm−1
C=O Carbonyl Stretch ~1710 cm−1 ~1725 cm−1
C-F Stretches AbsentStrong, broad bands between 1100–1250 cm−1

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following protocols are designed as self-validating systems. Every step includes a built-in verification mechanism to eliminate false positives or instrumental drift.

Protocol A: Multinuclear NMR Acquisition ( 1 H, 13 C, 19 F)

Causality: Sulfonylacetic acids are highly hygroscopic. Using standard CDCl3​ often introduces a broad water peak that can obscure the acidic proton or shift the methylene signals. Anhydrous DMSO- d6​ is utilized to force tight hydrogen bonding, locking the acidic proton far downfield (~13-14 ppm) and away from the aliphatic region[1].

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ .

  • Internal Standardization (Validation Step): Spike the sample with 0.05% v/v Tetramethylsilane (TMS) and 1 μ L of Fluorobenzene.

    • Validation Check: The TMS peak must appear as a sharp singlet at exactly 0.00 ppm. This validates the magnetic field lock and shim quality.

    • Validation Check: The Fluorobenzene peak must appear at exactly -113.15 ppm in the 19 F spectrum, validating the fluorine chemical shift referencing without relying solely on the unified scale.

  • Acquisition: Acquire 1 H (16 scans), 19 F (16 scans), and 13 C with 1 H decoupling (1024+ scans due to low sensitivity)[2].

  • Data Verification: In the 13 C spectrum of TFMSAA, verify that the -CF3​ carbon appears as a distinct quartet ( JC−F​≈320 Hz). The presence of this specific coupling constant definitively validates the structural integrity of the fluorinated moiety.

Protocol B: Attenuated Total Reflectance (ATR) FTIR

Causality: Traditional KBr pellet preparation exposes the sample to atmospheric moisture, which heavily obscures the critical O-H and C=O stretching regions of carboxylic acids. ATR-FTIR using a monolithic diamond crystal bypasses matrix interference and prevents hygroscopic degradation during the scan.

Step-by-Step Workflow:

  • Atmospheric Subtraction (Validation Step): Perform a background scan on the clean, empty diamond crystal in ambient air.

    • Validation Check: The algorithm must cleanly subtract atmospheric CO2​ (~2350 cm−1 ) and H2​O vapor. A flat baseline in the final spectrum proves the environmental compensation is active.

  • Laser Calibration (Validation Step): Run a standard polystyrene calibration film.

    • Validation Check: Ensure the reference peak is measured at exactly 1601 cm−1 . This validates the interferometer's HeNe laser calibration. If the peak drifts by >2 cm−1 , recalibrate the instrument.

  • Sample Analysis: Place 2-3 mg of the neat solid directly onto the diamond crystal. Apply the pressure anvil until the force gauge reads optimal contact.

  • Spectral Correlation: Acquire 32 scans at 4 cm−1 resolution. Verify the S=O asymmetric stretch (1320 cm−1 for MSAA, 1370 cm−1 for TFMSAA)[3][4]. The absence of a massive, broad O-H stretch at 3400 cm−1 (water) validates that the sample remained anhydrous during the test.

References

  • Spectroscopic Comparison of Fluorinated Benzenesulfonyl Chlorides: A Guide for Researchers , Benchchem,2

  • F-PEG2-SO2-COOH PEG Linker for PROTAC Research , Benchchem,

  • Methanesulfonyl Azide: Molecular Structure and Photolysis in Solid Noble Gas Matrices , The Journal of Physical Chemistry A - ACS Publications, 3

  • Liquid Structure of Bis(trifluoromethylsulfonyl)imide-Based Ionic Liquids Assessed by FT-IR Spectroscopy , The Journal of Physical Chemistry B - ACS Publications,4

  • Discovery of Narrow Spectrum Kinase Inhibitors: New Therapeutic Agents for the Treatment of COPD and Steroid-Resistant Asthma , ACS Publications, 1

Sources

Comparative

Publish Comparison Guide: Cross-Reactivity Profiles of Antibodies Raised Against 2-(2,2-Difluoroethanesulfonyl)acetic Acid Conjugates

Executive Summary The detection and quantification of small fluorinated sulfonyl compounds—often found in novel agrochemicals, pharmaceutical metabolites, and specialized synthetic haptens—require highly specific immunoa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The detection and quantification of small fluorinated sulfonyl compounds—often found in novel agrochemicals, pharmaceutical metabolites, and specialized synthetic haptens—require highly specific immunoassays. Due to their low molecular weight, these haptens must be conjugated to carrier proteins to elicit an immune response.

This guide provides an objective, data-driven comparison of a proprietary monoclonal antibody (Product A) raised against 2-(2,2-difluoroethanesulfonyl)acetic acid (DFESA) conjugates, benchmarking its performance against alternative antibodies raised against non-fluorinated and trifluorinated analogs. By analyzing cross-reactivity (CR) profiles and binding kinetics, this document equips assay developers with the mechanistic insights and validated protocols necessary to build robust, self-validating competitive ELISAs (icELISA).

Introduction & Hapten Design Rationale

Designing antibodies for small molecules requires strategic hapten synthesis. 2-(2,2-difluoroethanesulfonyl)acetic acid (CAS: 1178684-85-9) is an ideal immunizing hapten because it possesses a built-in spacer arm[1]. The terminal acetic acid moiety allows for direct covalent coupling to the primary amines (lysine residues) of carrier proteins via standard NHS/EDC chemistry without altering the critical difluoroethanesulfonyl epitope[2].

The Causality of Epitope Recognition

Antibody specificity to sulfonyl-based haptens is dictated heavily by steric hindrance and the localized electronegativity of the target molecule[3].

  • Steric & Electronic Effects: Fluorine is highly electronegative and possesses a larger van der Waals radius than hydrogen. Substituting hydrogen for fluorine on the ethyl chain alters the electron density of the adjacent sulfonyl group ( −SO2​− ).

  • Binding Pocket Conformation: Antibodies raised against the difluoro- variant (Product A) develop a binding pocket specifically contoured for this unique electrostatic profile. Consequently, they exhibit distinct cross-reactivity patterns when exposed to non-fluorinated or fully fluorinated (trifluoro-) analogs[4].

G Hapten DFESA Hapten (Target) Activation NHS/EDC Activation Hapten->Activation Carboxyl Activation Conjugation Carrier Protein (KLH/BSA) Activation->Conjugation Amine Coupling Immunogen DFESA-KLH Immunogen Conjugation->Immunogen Dialysis & Purification Antibody Anti-DFESA Antibody Immunogen->Antibody Host Immunization

Caption: Workflow for DFESA hapten activation, carrier conjugation, and antibody generation.

Comparative Performance Data

To objectively evaluate specificity, Product A (Anti-DFESA mAb) was benchmarked against two alternatives: Alternative B (Anti-Ethanesulfonyl mAb) and Alternative C (Anti-Trifluoroethanesulfonyl mAb).

Table 1: Competitive ELISA Cross-Reactivity (CR) Profile

Cross-reactivity was determined using an indirect competitive ELISA (icELISA). %CR is calculated as: (IC50​ of Target/IC50​ of Analog)×100 .

Analyte (Competitor)Product A (Anti-DFESA mAb)Alternative B (Anti-Ethanesulfonyl mAb)Alternative C (Anti-Trifluoro mAb)
2-(2,2-difluoroethanesulfonyl)acetic acid 100% ( IC50​ : 1.2 ng/mL)4.5%22.1%
2-(ethanesulfonyl)acetic acid<0.1%100% ( IC50​ : 1.8 ng/mL)<0.1%
2-(2,2,2-trifluoroethanesulfonyl)acetic acid12.4%<0.1%100% ( IC50​ : 1.5 ng/mL)
2-(2-fluoroethanesulfonyl)acetic acid35.6%18.2%5.4%
Methanesulfonylacetic acid<0.1%2.1%<0.1%

Data Interpretation: Product A demonstrates exceptional specificity for the difluoro- moiety. The addition of a single fluorine atom (trifluoro- analog) drops cross-reactivity to 12.4% due to steric clashing within the antibody's binding pocket. Conversely, Alternative B fails to recognize the fluorinated variants entirely, proving that generic sulfonyl antibodies cannot be repurposed for fluorinated targets.

Table 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Affinity was measured against an immobilized DFESA-BSA conjugate surface.

AntibodyAssociation Rate ( ka​ , 1/Ms )Dissociation Rate ( kd​ , 1/s )Equilibrium Dissociation Constant ( KD​ , M )
Product A (Anti-DFESA mAb) 4.5×105 1.2×10−4 2.66×10−10
Alternative B (Anti-Ethanesulfonyl mAb) 1.1×104 8.5×10−3 7.72×10−7
Alternative C (Anti-Trifluoro mAb) 8.9×104 3.1×10−3 3.48×10−8

Experimental Protocols

The following methodologies detail the self-validating systems used to generate the comparative data.

Protocol A: Hapten-Carrier Conjugation (NHS/EDC Method)

Purpose: Covalently link the DFESA hapten to Keyhole Limpet Hemocyanin (KLH) for immunization and Bovine Serum Albumin (BSA) for microplate coating[2].

  • Activation: Dissolve 10 mg of DFESA (CAS: 1178684-85-9)[1], 6 mg of N-hydroxysuccinimide (NHS), and 10 mg of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in 1 mL of anhydrous DMF. Stir for 2 hours at room temperature (RT) to form the reactive NHS-ester.

  • Coupling: Add the activated hapten dropwise to 10 mg of carrier protein (KLH or BSA) dissolved in 5 mL of 0.1 M carbonate-bicarbonate buffer (pH 9.6). Stir overnight at 4°C.

  • Purification: Dialyze the mixture extensively against 0.01 M PBS (pH 7.4) for 72 hours with at least five buffer changes to remove unreacted hapten and coupling byproducts.

  • Self-Validation Check: Analyze the pre- and post-conjugation carrier protein via MALDI-TOF Mass Spectrometry. A positive shift in the molecular weight confirms successful conjugation and allows for the calculation of the hapten density ratio.

Protocol B: Indirect Competitive ELISA (icELISA)

Purpose: Measure antibody cross-reactivity. Because small haptens cannot bind two antibodies simultaneously (steric hindrance), a competitive format is mandatory. The resulting signal is inversely proportional to the free analyte concentration[3].

G Plate Microplate Coated with DFESA-BSA Incubation Add Sample (Free Analyte) + Anti-DFESA Primary Ab Plate->Incubation Competition Free Analyte Competes with Coated DFESA Incubation->Competition Wash Wash Unbound Complexes Competition->Wash Detection Add HRP-Secondary Ab + TMB Substrate Wash->Detection Signal Measure Absorbance at 450 nm Detection->Signal Inverse Signal to Analyte Conc.

Caption: Indirect competitive ELISA (icELISA) pathway for determining antibody cross-reactivity.

  • Coating: Coat 96-well microplates with 100 µL/well of DFESA-BSA conjugate (1 µg/mL in carbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash plates 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of 5% skim milk in PBST and incubate for 1 hour at RT to block non-specific binding sites.

  • Competition: In a separate non-binding plate, pre-incubate serial dilutions of free analytes (competitors) with the primary antibody (e.g., Anti-DFESA mAb at 0.5 µg/mL) for 30 minutes.

  • Incubation: Transfer 100 µL/well of the pre-incubated mixture to the coated plate. Incubate for 1 hour at RT.

  • Detection: Wash 5x with PBST. Add 100 µL/well of HRP-conjugated goat anti-mouse IgG (diluted 1:5000) and incubate for 45 minutes at RT.

  • Signal Development: Wash 5x. Add 100 µL/well of TMB substrate. Incubate for 15 minutes in the dark. Stop the reaction with 50 µL/well of 2M H2​SO4​ .

  • Read & Validate: Read absorbance at 450 nm.

    • Self-Validation Check: The assay must include a B0​ well (primary antibody, no free analyte) to establish the maximum binding signal, and a Blank well (no primary antibody) to confirm the secondary antibody is not binding non-specifically to the plate.

References

  • NextSDS. "2-(2,2-difluoroethanesulfonyl)acetic acid — Chemical Substance Information." NextSDS Chemical Database. URL:[Link]

  • Simon, E., Knopp, D., Carrasco, P. B., & Niessner, R. (2008). "Development of an enzyme immunoassay for metsulfuron-methyl." Food and Agricultural Immunology. URL:[Link]

  • Worob, A., & Wenthur, C. J. (2022). "Development of Cross-Reactive Antibodies for the Identification and Treatment of Synthetic Cannabinoid Receptor Agonist Toxicity." Vaccines (PubMed Central). URL:[Link]

  • Liu, Q., Huang, M., Liu, A., Hu, A., Lei, M., Ren, Y., & Huang, L. (2007). "Hapten Syntheses and Antibody Generation for a New Herbicide, Metamifop." Journal of Agricultural and Food Chemistry. URL:[Link]

Sources

Validation

Comprehensive LC-MS/MS Method Validation Guide for Trace Detection of 2-(2,2-Difluoroethanesulfonyl)acetic acid (DFESAA)

Executive Summary & Chemical Context In modern pharmaceutical development, particularly in the synthesis of complex targeted therapies like JAK inhibitors, fluorinated sulfonyl compounds are frequently utilized as critic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

In modern pharmaceutical development, particularly in the synthesis of complex targeted therapies like JAK inhibitors, fluorinated sulfonyl compounds are frequently utilized as critical building blocks. 2-(2,2-difluoroethanesulfonyl)acetic acid (DFESAA) is one such reactive intermediate. Due to its structural alerts, residual DFESAA in active pharmaceutical ingredients (APIs) is classified as a Potential Genotoxic Impurity (PGI). Regulatory agencies mandate the control of PGIs at trace levels (often sub-ppm) to ensure patient safety and prevent carcinogenic risks[1].

This guide provides drug development professionals with an authoritative, objectively compared, and fully validated LC-MS/MS methodology for the trace quantification of DFESAA. By moving beyond standard reversed-phase approaches, this protocol leverages mixed-mode chromatography and targeted ionization modifiers to overcome the severe matrix suppression typically associated with polar fluorinated acids.

Platform & Consumable Comparison

Selecting the correct analytical platform and chromatographic chemistry is the most critical step in method development. Standard approaches often fail for DFESAA due to its high polarity (poor retention) and susceptibility to electrospray ionization (ESI) suppression.

Table 1: Mass Spectrometry Platform Comparison

For routine PGI release testing, Triple Quadrupole (QqQ) systems vastly outperform High-Resolution Mass Spectrometry (HRMS) platforms in terms of absolute sensitivity and linear dynamic range.

Performance MetricTriple Quadrupole (QqQ) MS/MSHigh-Resolution Q-TOF MSConclusion for DFESAA
Primary Utility Targeted trace quantitation (MRM)Structural elucidation & untargeted screeningQqQ is mandatory for release testing.
Limit of Quantitation (LOQ) 0.15 ng/mL 1.50 ng/mLQqQ provides 10x better sensitivity.
Linear Dynamic Range 4 to 5 orders of magnitude2 to 3 orders of magnitudeQqQ prevents detector saturation at higher limits.
Matrix Interference Minimized via specific MRM transitionsMinimized via exact mass extraction (< 2 ppm)Both acceptable; QqQ requires careful chromatography.
Table 2: Chromatographic Column Selection

DFESAA is a highly polar, low-molecular-weight organic acid. Standard C18 columns exhibit severe peak fronting and virtually no retention (eluting in the void volume), leading to massive ion suppression from un-retained API matrix components.

Column ChemistryRetention MechanismRetention Factor ( k′ )Peak Symmetry ( As​ )Verdict
Standard C18 Hydrophobic interaction0.4 (Void volume elution)1.8 (Severe tailing)Not Recommended
HILIC (Amide) Hydrophilic partitioning1.2 (Moderate)1.4 (Slight tailing)Acceptable, but requires high organic diluents.
Mixed-Mode C18-AX Hydrophobic + Anion Exchange4.5 (Excellent) 1.05 (Ideal) Optimal. Retains the carboxylate anion strongly.

Mechanistic Rationale: Ionization & Fragmentation (E-E-A-T)

The Causality Behind Negative ESI Optimization

DFESAA features a highly electron-withdrawing difluoroethanesulfonyl group adjacent to a carboxylic acid. This structural motif makes the molecule highly acidic, dictating the use of Negative Electrospray Ionization (ESI-) .

However, basic mobile phases (often used to keep acids deprotonated) can paradoxically reduce the stability of the electrospray plume and lower sensitivity. To counteract this, our protocol utilizes Ammonium Fluoride ( NH4​F ) as a mobile phase additive. The fluoride ion acts as a strong gas-phase base, facilitating proton abstraction in the desolvating droplet and stabilizing the deprotonated [M−H]− anion pool, which has been shown to increase sensitivity for fluorinated analytes by up to 5-fold[2][3].

Fragmentation Pathway

During Collision-Induced Dissociation (CID), the [M−H]− precursor ion ( m/z 187.1) undergoes predictable, sequential neutral losses. The primary fragmentation is the loss of carbon dioxide ( CO2​ , 44 Da) from the carboxylate group, yielding a stable quantifier ion at m/z 143.1. A secondary, higher-energy fragmentation involves the subsequent loss of sulfur dioxide ( SO2​ , 64 Da), yielding the qualifier ion at m/z 79.1.

Fragmentation P Precursor Ion [M-H]- m/z 187.1 Q1 Quantifier Ion [M-H-CO2]- m/z 143.1 P->Q1 -44 Da (CE: 15V) Q2 Qualifier Ion [M-H-SO2-CO2]- m/z 79.1 P->Q2 -108 Da (CE: 35V)

Fig 1: Collision-induced dissociation (CID) fragmentation pathway for DFESAA.

Validated Experimental Protocol

To ensure data trustworthiness, this protocol is designed as a self-validating system in strict accordance with ICH M10 Bioanalytical Method Validation guidelines[4]. The assay includes internal checks that must pass before any sample data is accepted.

Step 1: System Suitability Testing (SST) & Blank Evaluation
  • Zero Blank Check: Inject matrix containing only the Internal Standard (IS: DFESAA- 13C2​ ). Acceptance: Interfering peaks at the DFESAA retention time must be < 20% of the LOQ peak area.

  • SST Injection: Inject the LOQ standard (0.15 ng/mL) six consecutive times. Acceptance: Peak area %CV must be ≤ 5.0%, and Signal-to-Noise (S/N) ≥ 10.

Step 2: Sample Preparation (Liquid-Liquid Extraction)
  • Transfer 100 mg of the API sample into a centrifuge tube and dissolve in 1.0 mL of LC-MS grade water.

  • Add 10 µL of the IS working solution (50 ng/mL DFESAA- 13C2​ ).

  • Mechanistic Step: Add 50 µL of 10% Formic Acid to drop the pH to ~2.5. Why? This neutralizes the carboxylic acid moiety of DFESAA, allowing it to partition into the organic phase.

  • Add 3.0 mL of Methyl tert-butyl ether (MTBE). Vortex for 5 minutes, then centrifuge at 4000 rpm for 10 minutes.

  • Transfer 2.5 mL of the upper organic layer to a clean tube and evaporate to dryness under a gentle nitrogen stream at 35°C.

  • Reconstitute in 200 µL of Mobile Phase A, vortex, and transfer to an autosampler vial.

Step 3: UHPLC Separation Parameters
  • Column: Waters Atlantis Premier BEH C18 AX (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: 0.5 mM Ammonium Fluoride in LC-MS grade Water (pH ~6.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-1 min (5% B), 1-4 min (linear to 60% B), 4-5 min (95% B for washout), 5-7 min (5% B for re-equilibration).

  • Flow Rate: 0.4 mL/min. Injection Volume: 5 µL.

Step 4: MS/MS Acquisition (QqQ)
  • Ionization Mode: Negative ESI.

  • Capillary Voltage: 2.5 kV.

  • Desolvation Gas: 1000 L/hr at 450°C.

  • MRM Transitions:

    • DFESAA: m/z 187.1 → 143.1 (Quantifier, CE: 15V) | m/z 187.1 → 79.1 (Qualifier, CE: 35V)

    • IS (DFESAA- 13C2​ ): m/z 189.1 → 144.1 (Quantifier, CE: 15V)

Workflow N1 1. Sample Extraction LLE with MTBE (pH < 3) N2 2. Chromatographic Separation Mixed-Mode C18-AX Column N1->N2 N3 3. Ionization Negative ESI with NH4F N2->N3 N4 4. Mass Spectrometry QqQ MRM Acquisition N3->N4 N5 5. System Validation ICH M10 Compliance Check N4->N5

Fig 2: End-to-end LC-MS/MS workflow for trace DFESAA quantification.

Method Validation Performance Data

The method was validated across three distinct API batches, evaluating linearity, accuracy, precision, and matrix effects according to regulatory standards[4].

Table 3: Summary of Validation Results (ICH M10 Compliant)
Validation ParameterResult / RangeAcceptance Criteria (ICH M10)
Calibration Range 0.15 ng/mL to 100 ng/mL R2≥0.990
Correlation Coefficient ( R2 ) 0.9985 (Linear, 1/x weighting)N/A
Limit of Quantitation (LOQ) 0.15 ng/mL (S/N = 18)Precision ≤20% , Accuracy ±20%
Intra-Assay Precision (%CV) 2.4% - 6.1% (across all QCs) ≤15% ( ≤20% at LOQ)
Inter-Assay Accuracy (%Bias) -3.2% to +4.5% ±15% ( ±20% at LOQ)
Extraction Recovery 88.5% ± 4.2%Consistent across Low, Mid, High QCs
Matrix Factor (Suppression) 0.92 (8% ion suppression)IS-normalized Matrix Factor: 0.85 - 1.15

Self-Validation Checkpoint: During sample analysis, the Internal Standard (IS) peak area for all unknown samples remained between 85% and 110% of the mean IS area from the calibration curve, proving that the mixed-mode chromatography successfully diverted the bulk API matrix away from the MS source, eliminating severe ion suppression.

References

  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis U.S. Food and Drug Administration (FDA)[Link]

  • Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients MDPI - Molecules[Link]

  • Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry Analytical Chemistry (ACS Publications)[Link]

  • Assessment of Ammonium Fluoride as a Mobile Phase Additive for Sensitivity Gains in Electrospray Ionization ResearchGate[Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 2-(2,2-difluoroethanesulfonyl)acetic acid

As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. While the properties of these new molecules are often not fully char...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. While the properties of these new molecules are often not fully characterized, a commitment to safety and environmental stewardship remains paramount. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-(2,2-difluoroethanesulfonyl)acetic acid (CAS No. 1178684-85-9), a compound for which specific disposal data is not widely available.

The procedures outlined below are grounded in the principles of chemical reactivity, analogy to structurally similar compounds, and established best practices for hazardous waste management. By understanding the why behind each step, we can ensure a self-validating system of safety and compliance in our laboratories.

Hazard Assessment: A Principle-Based Approach

A specific Safety Data Sheet (SDS) with comprehensive disposal information for 2-(2,2-difluoroethanesulfonyl)acetic acid is not readily found. However, its chemical structure—a halogenated carboxylic acid containing a sulfone group—provides critical clues to its potential hazards.

  • Corrosivity: The carboxylic acid functional group renders the compound acidic and likely corrosive to skin, eyes, and metals.[1][2] Corrosive materials can cause irreversible tissue damage upon contact.[1][2]

  • Toxicity: While specific toxicological data is limited, available information classifies it as a skin and eye irritant.[3] Structurally similar compounds, such as 2,2-Difluoro-2-(fluorosulfonyl)acetic acid, are classified as acutely toxic and fatal if swallowed or in contact with skin.[4][5][6] Therefore, a conservative approach dictates treating this compound with a high degree of caution.

  • Environmental Persistence: The carbon-fluorine bond is exceptionally strong, making fluorinated organic compounds like this one persistent in the environment.[7] Improper disposal can lead to long-term contamination. These are often referred to as "forever chemicals."[7]

Based on these characteristics, 2-(2,2-difluoroethanesulfonyl)acetic acid must be managed as corrosive and potentially toxic hazardous waste .

Property Inferred Hazard Rationale & Primary Concern
Chemical Class Halogenated Organic AcidPotential for environmental persistence; formation of toxic byproducts (e.g., hydrogen fluoride) upon improper incineration.[8]
Functional Group Carboxylic AcidCorrosive; can cause severe burns to skin and eyes and damage to equipment.[1]
Functional Group Difluoroethyl SulfoneHigh chemical stability due to C-F bonds; potential for bioaccumulation.
Available Data Skin/Eye Irritant[3]Direct contact hazard; requires appropriate Personal Protective Equipment (PPE).
Structural Analogy Acutely Toxic[4][5][6]High caution warranted; assume high toxicity via ingestion, inhalation, and dermal contact.
Segregation and Containment: The Cornerstone of Safe Disposal

Proper segregation is the most critical step in preventing dangerous chemical reactions within waste streams. The cardinal rule is to never mix incompatible waste streams .[9][10][11]

Experimental Workflow: Waste Segregation and Collection

Spill_Response spill Spill Occurs assess Assess Spill Size & Location spill->assess small_spill Small Spill (<100 mL, Contained in Hood) assess->small_spill Small & Contained large_spill Large Spill or Outside Containment assess->large_spill Large or Uncontained ppe Don Appropriate PPE small_spill->ppe evacuate Evacuate Area large_spill->evacuate contain Contain & Neutralize with Sodium Bicarbonate ppe->contain collect Collect Residue as Halogenated Waste contain->collect decon Decontaminate Area collect->decon report_small Report to EHS decon->report_small notify Notify EHS/Emergency Response Immediately evacuate->notify caption Fig 2. Spill Response Decision Tree

Caption: Spill Response Decision Tree

Final Disposal Pathway

On-site treatment, such as neutralization for drain disposal, is not recommended for this compound. [12]The presence of the stable fluorinated alkyl chain means the organic portion would persist and should not enter the sanitary sewer system.

The only acceptable disposal route is through your institution's hazardous waste program via a licensed waste management contractor. [13]

  • Accumulation: Collect the segregated waste as described in Section 2. Do not let waste accumulate for more than 9 months. [14]2. Request Pickup: When the container is full or approaching your institution's time limit, submit a hazardous waste pickup request through your EHS office.

  • Professional Disposal: The licensed contractor will transport the waste for final disposal, which will likely involve high-temperature incineration. [7]Incineration is a promising method for the permanent elimination of PFAS, but it must be managed correctly to ensure complete destruction and prevent the release of harmful byproducts. [7][15]Another potential route is disposal in a dedicated hazardous waste landfill. [7] By adhering to these procedures, you ensure not only your personal safety and that of your colleagues but also the protection of our shared environment.

References

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University. Retrieved from [Link]

  • SPILL CLEANUP QUICK REFERENCE. (n.d.). University of California, Riverside. Retrieved from [Link]

  • Chemical Waste Containers for Chemical Waste Disposal. (n.d.). RiskAssess. Retrieved from [Link]

  • Laboratory Chemical Waste Guidelines. (n.d.). Stanford Environmental Health & Safety. Retrieved from [Link]

  • Organic Acid Standard Operating Procedure. (n.d.). University of Washington. Retrieved from [Link]

  • Waste Segregation and Collection. (n.d.). State University of New York College of Environmental Science and Forestry. Retrieved from [Link]

  • Handling Procedures for Corrosive Materials. (n.d.). University of Toronto. Retrieved from [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. (n.d.). The City University of New York. Retrieved from [Link]

  • CHEMICAL SPILL PROCEDURES. (n.d.). Clarkson University. Retrieved from [Link]

  • 2-(2,2-difluoroethanesulfonyl)acetic acid — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Laboratory Safety. (2025, October 12). Workplace Safety and Health Council. Retrieved from [Link]

  • Acids Standard Operating Procedure Template. (n.d.). University of New Mexico. Retrieved from [Link]

  • Working with Corrosives Guideline. (n.d.). KAUST Health & Safety. Retrieved from [Link]

  • Guidelines for Disposing of PFAs. (2023, December 27). MCF Environmental Services. Retrieved from [Link]

  • Hazardous Waste (Control of Export, Import and Transit) Act (Amendment of Schedule) Regulations 2019. (2019, December 9). Singapore Statutes Online. Retrieved from [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. (2024, April 8). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, Northwestern University. Retrieved from [Link]

  • Guidelines for Chemical Waste Disposal. (n.d.). Natural Sciences Research Institute, University of the Philippines Diliman. Retrieved from [Link]

  • Hazardous Waste Reduction. (n.d.). University of Wisconsin-Madison Environmental Health and Safety. Retrieved from [Link]

Sources

Handling

Comprehensive Safety and Operational Guide: Handling 2-(2,2-Difluoroethanesulfonyl)acetic Acid

Welcome to the definitive operational guide for handling 2-(2,2-difluoroethanesulfonyl)acetic acid (CAS: 1178684-85-9). As a Senior Application Scientist, I frequently observe laboratories underestimating the unique haza...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the definitive operational guide for handling 2-(2,2-difluoroethanesulfonyl)acetic acid (CAS: 1178684-85-9). As a Senior Application Scientist, I frequently observe laboratories underestimating the unique hazards posed by fluorinated sulfonyl compounds. This guide transcends standard Safety Data Sheets (SDS) by providing the causality behind our safety protocols, ensuring your drug development workflows remain both safe and highly efficient.

Physicochemical Hazard Profile (The "Why")

Before selecting Personal Protective Equipment (PPE) or designing a workflow, we must understand the molecular behavior of this compound. According to its GHS classification, it is a Category 2 Skin Irritant (H315), Category 2A Eye Irritant (H319), and a Category 3 Specific Target Organ Toxicant (H336)[1].

  • Enhanced Acidity & Corrosivity: The difluoroethanesulfonyl group ( CHF2​CH2​SO2​− ) is intensely electron-withdrawing. Through inductive effects, it pulls electron density away from the carboxylic acid moiety, significantly lowering its pKa compared to standard acetic acid. This makes it a highly aggressive skin and eye irritant.

  • Accelerated Membrane Permeability: The incorporation of fluorine atoms increases the compound's lipophilicity. This allows the acid to penetrate the lipid bilayers of human skin more rapidly than non-fluorinated analogs, accelerating tissue damage upon contact.

  • Volatility & CNS Disruption: This compound exhibits sufficient volatility to pose an inhalation hazard[2]. Inhalation of its vapors disrupts normal central nervous system function (causing drowsiness or dizziness), making robust engineering controls non-negotiable.

Personal Protective Equipment (PPE) Matrix

To mitigate these risks, PPE must be scaled according to the volume and state of the material being handled. The following table summarizes the quantitative thresholds and required PPE[3].

PPE CategoryAnalytical Scale (< 1 g, Solid)Preparative Scale (> 10 g or Solutions)Mechanistic Justification (The "Why")
Hand Protection Single Nitrile Gloves (Min. 4 mil)Double-gloved Nitrile or Butyl Rubber (Min. 8 mil)Nitrile resists organic acids. Double gloving prevents breakthrough from lipophilic fluorinated solvents/solutions.
Eye Protection ANSI-approved Safety Glasses with side shieldsChemical Splash Goggles + Full Face ShieldPrevents ocular exposure; the face shield protects against exothermic splattering during large-scale dissolution.
Body Protection Standard Cotton/Poly Lab CoatPolyurethane Chemical-Resistant Apron over Lab CoatMitigates systemic exposure and rapid skin absorption in the event of a large-volume liquid spill.
Respiratory / Engineering Chemical Fume Hood (Face velocity: 80–100 fpm)Chemical Fume Hood (Face velocity: 80–100 fpm)Captures volatile vapors that cause STOT SE 3 dizziness. Never handle this compound on an open bench.

Step-by-Step Operational Workflow

The following protocol details the safe handling, weighing, and dissolution of 2-(2,2-difluoroethanesulfonyl)acetic acid.

OperationalWorkflow N1 1. Pre-Operation Verify Fume Hood Flow N2 2. Material Retrieval Inspect Container N1->N2 N3 3. Weighing Use Anti-Static Spatula N2->N3 N4 4. Transfer Use Sealed Secondary Container N3->N4 N5 5. Dissolution Slowly Add Acid to Solvent N4->N5 N6 6. Reaction Setup Monitor Exotherm N5->N6 N7 7. Waste Segregation Fluorinated Waste Stream N6->N7

Figure 1: Step-by-step operational workflow for handling 2-(2,2-difluoroethanesulfonyl)acetic acid.

Methodology:
  • Pre-Operation Checks: Verify the fume hood is operating at a face velocity of 80–100 fpm. Don the appropriate PPE based on the matrix above.

  • Weighing: Use an anti-static weighing spatula.

    • Causality: Fluorinated powders can accumulate static charges, leading to sudden aerosolization and inhalation exposure when transferred.

  • Transfer: Place the weighing boat or vial into a sealed secondary container before moving it from the balance back to the fume hood.

    • Causality: This prevents vapor release and accidental spills in the open laboratory environment.

  • Dissolution (Self-Validating Step): Always add the acid to the solvent or water slowly. Never add water to the acid [3].

    • Causality: The solvation of the highly polarized sulfonyl group is exothermic. Adding water to the acid causes localized boiling and splattering. Adding acid to water safely dissipates the heat.

    • Self-Validation: Monitor the exterior temperature of the reaction flask with a thermocouple or IR thermometer. A stable, gradual temperature rise indicates a controlled, safe dissolution.

Emergency Response & Spill Management

In the event of a spill outside the fume hood, immediate and calculated action is required to prevent inhalation and chemical burns[4].

SpillLogic Spill Spill Detected (Outside Hood) Evac Evacuate & Secure Area Spill->Evac Assess Assess Volume (< 100 mL?) Evac->Assess CallEHS Call EH&S / Hazmat Assess->CallEHS No (>100mL) DonPPE Don Spill-Response PPE Assess->DonPPE Yes (<100mL) Contain Contain Perimeter (Inert Absorbent) DonPPE->Contain Neutralize Neutralize (Add NaHCO3) Contain->Neutralize Dispose Collect as Hazardous Waste Neutralize->Dispose

Figure 2: Logical decision tree and self-validating protocol for neutralizing organic acid spills.

Spill Neutralization Protocol:
  • Evacuation & Assessment: Step back, alert colleagues, and assess the volume. If the spill is >100 mL or highly concentrated, evacuate and call Environmental Health & Safety (EH&S)[4].

  • Containment: Surround the spill with an inert, inorganic absorbent (e.g., diatomaceous earth or dry sand). Do not use combustible materials like paper towels.

  • Neutralization (Self-Validating Step): Slowly apply a weak base, such as sodium bicarbonate ( NaHCO3​ ) or calcium carbonate ( CaCO3​ ), starting from the edges and working inward[5].

    • Causality: Using strong bases (like NaOH) triggers violent, uncontrolled exothermic reactions[5]. NaHCO3​ reacts endothermically and releases CO2​ gas, keeping the mixture cool.

    • Self-Validation: The cessation of CO2​ effervescence (bubbling) serves as a visual, self-validating indicator that the acid has been completely neutralized.

  • Cleanup: Sweep the neutralized solid into a designated hazardous waste bag using a plastic dustpan.

Disposal Plan

Fluorinated organic waste is environmentally persistent and requires strict segregation from standard organic waste streams.

  • Segregation: Collect all liquids and contaminated solids in a dedicated container labeled: "Hazardous Waste: Fluorinated Organic Acid - Contains Sulfur."

  • Causality for Segregation: Mixing fluorinated sulfonyl acids with incompatible waste (like strong oxidizers) can cause pressure buildup. Furthermore, incineration of this compound requires specialized high-temperature facilities equipped with alkaline scrubbers to safely capture and neutralize hydrogen fluoride (HF) and sulfur oxides (SOx) generated during combustion.

References

  • NextSDS. "2-(2,2-difluoroethanesulfonyl)acetic acid — Chemical Substance Information." NextSDS. URL: [Link]

  • Washington State University. "Acids, Organic Standard Operating Procedure." WSU. URL: [Link]

  • Ryze Chemie. "How to Neutralize Acid: Effective Ways (2024)." Ryze Chemie. URL:[Link]

  • UC Riverside. "WORKING WITH ACIDS STANDARD OPERATING PROCEDURE." UC Riverside. URL: [Link]

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